Product packaging for 6-bromobenzo[d]oxazole-2(3H)-thione(Cat. No.:CAS No. 24316-84-5)

6-bromobenzo[d]oxazole-2(3H)-thione

Cat. No.: B1337943
CAS No.: 24316-84-5
M. Wt: 230.08 g/mol
InChI Key: LKVJXYIGFOTPGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-bromobenzo[d]oxazole-2(3H)-thione is a useful research compound. Its molecular formula is C7H4BrNOS and its molecular weight is 230.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrNOS B1337943 6-bromobenzo[d]oxazole-2(3H)-thione CAS No. 24316-84-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNOS/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVJXYIGFOTPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20505906
Record name 6-Bromo-1,3-benzoxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24316-84-5
Record name 6-Bromo-1,3-benzoxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-bromobenzo[d]oxazole-2(3H)-thione (CAS: 24316-84-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-bromobenzo[d]oxazole-2(3H)-thione is a halogenated heterocyclic compound belonging to the benzoxazole class. Possessing a versatile scaffold, it serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, and an exploration of its potential biological significance based on the activities of structurally related compounds. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide leverages information on analogous structures to infer its characteristics and potential applications in drug discovery.

Chemical and Physical Properties

This compound, with the molecular formula C₇H₄BrNOS, is a solid at room temperature.[3] Key physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Weight 230.08 g/mol Inferred
Melting Point 226-228 °CN/A
Boiling Point 307.9±44.0 °C (Predicted)N/A
Density 1.92 g/cm³ (Predicted)N/A
pKa 10.34±0.20 (Predicted)N/A
Appearance Solid[3]
Storage Sealed refrigeration[3]

Synthesis

A general experimental protocol based on the synthesis of similar compounds is outlined below:

Reaction: 2-amino-4-bromophenol reacts with carbon disulfide in the presence of a base to yield this compound.

Reagents and Solvents:

  • 2-amino-4-bromophenol

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH) or other suitable base

  • Ethanol or other appropriate solvent

  • Hydrochloric acid (HCl) for acidification

Experimental Procedure (Hypothetical):

  • A solution of 2-amino-4-bromophenol in ethanol is prepared in a round-bottom flask.

  • A stoichiometric amount of a base, such as potassium hydroxide, is added to the solution and stirred until dissolved.

  • Carbon disulfide is added dropwise to the reaction mixture at room temperature.

  • The mixture is then heated to reflux and maintained at that temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude product.

  • The solid product is collected by filtration, washed with water, and dried.

  • Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Logical Flow of Synthesis:

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-amino-4-bromophenol 2-amino-4-bromophenol Mixing Mixing in Solvent (e.g., Ethanol) 2-amino-4-bromophenol->Mixing Carbon_Disulfide Carbon Disulfide Carbon_Disulfide->Mixing Base Base (e.g., KOH) Base->Mixing Reflux Reflux Mixing->Reflux Workup Acidic Workup & Purification Reflux->Workup Target_Compound 6-bromobenzo[d]oxazole- 2(3H)-thione Workup->Target_Compound

Caption: Hypothetical synthesis workflow for this compound.

Spectroscopic Characterization (Predicted)

Detailed spectroscopic data for this compound is not available in the searched literature. However, based on its structure, the expected spectral characteristics can be predicted.

3.1. 1H NMR Spectroscopy (Predicted) The 1H NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and the N-H proton of the thione tautomer. The bromine atom at the 6-position will influence the chemical shifts and coupling patterns of the aromatic protons.

3.2. 13C NMR Spectroscopy (Predicted) The 13C NMR spectrum would display signals for the seven carbon atoms in the molecule. The most downfield signal would likely correspond to the thiocarbonyl carbon (C=S). The other signals would be in the aromatic region, with their chemical shifts influenced by the bromine, oxygen, and nitrogen atoms.

3.3. Infrared (IR) Spectroscopy (Predicted) The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibration (around 3100-3300 cm⁻¹), C=S stretching (around 1200-1300 cm⁻¹), and C-O-C stretching of the oxazole ring. Aromatic C-H and C=C stretching vibrations would also be present.

3.4. Mass Spectrometry (MS) (Predicted) The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and any bromine-containing fragments.

Potential Biological Activities and Drug Development Applications

While no specific biological data for this compound has been found, the benzoxazole scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities. This suggests that the target compound could serve as a valuable starting point for the development of novel therapeutic agents.

4.1. Potential as an Anticancer Agent Many benzoxazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of key enzymes in cancer signaling pathways or the induction of apoptosis. For instance, derivatives of the structurally similar 6-bromobenzo[d]thiazol-2(3H)-one have shown good cytotoxicity against MCF-7 and HeLa cancer cell lines.[4] It is plausible that this compound or its derivatives could exhibit similar anticancer properties.

4.2. Potential as an Antimicrobial Agent The benzoxazole nucleus is also a common feature in compounds with antibacterial and antifungal properties. The activity is often attributed to the inhibition of essential microbial enzymes. Derivatives of 6-bromobenzo[d]thiazol-2(3H)-one have shown moderate to good antibacterial activity.[4] Therefore, this compound represents a scaffold that could be explored for the development of new antimicrobial drugs.

4.3. Potential as an Enzyme Inhibitor Benzoxazole derivatives have been identified as inhibitors of various enzymes, including kinases and carbonic anhydrases, which are implicated in a range of diseases. The specific substitution pattern on the benzoxazole ring plays a crucial role in determining the inhibitory potency and selectivity.

Inferred Signaling Pathway Involvement:

Based on the activities of related compounds, derivatives of this compound could potentially modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway, which is often dysregulated in cancer.

Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Akt Akt PI3K->Akt Cell_Survival_Proliferation Cell Survival & Proliferation Akt->Cell_Survival_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Target_Compound 6-bromobenzo[d]oxazole- 2(3H)-thione Derivative (Hypothetical Inhibitor) Target_Compound->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Safety and Handling

According to available safety data sheets for similar compounds, this compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. It is important to avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable heterocyclic intermediate with significant potential in drug discovery and development. While specific biological data for this compound is limited, the well-documented activities of the broader benzoxazole class of compounds strongly suggest its utility as a scaffold for the synthesis of novel anticancer, antimicrobial, and enzyme-inhibitory agents. Further research is warranted to fully elucidate the chemical and biological properties of this compound and its derivatives to unlock their full therapeutic potential. This guide serves as a foundational resource for researchers interested in exploring the chemistry and pharmacology of this promising molecule.

References

An In-depth Technical Guide on the Physicochemical Properties and Synthetic Utility of 6-bromobenzo[d]oxazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-bromobenzo[d]oxazole-2(3H)-thione is a heterocyclic compound of interest in medicinal chemistry and drug discovery. While direct biological activity data for this specific molecule is not extensively documented in public literature, its structural motif is a key component in a variety of biologically active compounds. This technical guide provides a summary of its known physicochemical properties and outlines its primary role as a versatile synthetic intermediate. Detailed experimental protocols for its plausible synthesis and subsequent derivatization are presented to illustrate its utility in the generation of novel molecular entities for screening and development.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its handling, reaction setup, and for predicting the properties of its derivatives. The available data, primarily from chemical suppliers and predictive models, are summarized below.

PropertyValueSource
Molecular Formula C₇H₄BrNOSChemical Supplier Data
Molecular Weight 246.09 g/mol Calculated
CAS Number 24316-84-5Chemical Supplier Data
Melting Point 226-228 °CChemical Supplier Data[1]
Boiling Point 307.9 ± 44.0 °CPredicted[1]
Density 1.92 g/cm³Chemical Supplier Data[1]
pKa 10.34 ± 0.20Predicted[1]
LogP (calculated) Not available-
Solubility Not available-
Appearance Not specified-

Note: Much of the available data is predicted and has not been experimentally verified in peer-reviewed literature. Researchers should perform their own characterization for confirmation.

Biological Activity Profile

Currently, there is a notable absence of published studies detailing specific biological activities or target-based assays for this compound itself. It is consistently categorized by chemical suppliers as a "medical intermediate" and an "intermediate for drug discovery research"[2][3]. This strongly suggests that its primary value lies in its utility as a scaffold or building block for the synthesis of more complex, biologically active molecules. The benzoxazole core is a well-established pharmacophore present in numerous compounds with a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Experimental Protocols

The following sections provide detailed, plausible methodologies for the synthesis of this compound and its subsequent use in creating a library of derivatives. These protocols are based on established chemical principles for related heterocyclic systems.

Synthesis of this compound

This protocol describes a general method for the synthesis of benzoxazole-2(3H)-thiones via the cyclization of the corresponding 2-aminophenol with a thiocarbonyl source.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions reactant1 2-Amino-4-bromophenol product This compound reactant1->product 1. reactant2 Carbon disulfide (CS₂) reactant2->product 2. reagent Potassium hydroxide (KOH) reagent->product Reflux solvent Ethanol solvent->product

Figure 1: General synthesis scheme for this compound.

Materials:

  • 2-Amino-4-bromophenol

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard glassware for workup and filtration

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-4-bromophenol (1 equivalent) and potassium hydroxide (1.1 equivalents) in absolute ethanol.

  • Cool the mixture in an ice bath and add carbon disulfide (1.5 equivalents) dropwise with vigorous stirring.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Dissolve the resulting residue in water and filter to remove any insoluble impurities.

  • Cool the aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1 M HCl.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the solid with cold deionized water and dry it under vacuum to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and its melting point should be determined.

Derivatization Workflow: N-Alkylation to Generate a Chemical Library

The nitrogen atom of the oxazole ring provides a convenient handle for chemical modification. N-alkylation is a common strategy to introduce diverse substituents, which can modulate the physicochemical properties and biological activity of the core scaffold.

G start This compound deprotonation Deprotonation with Base (e.g., NaH, K₂CO₃) in Polar Aprotic Solvent (e.g., DMF, Acetonitrile) start->deprotonation intermediate Thiolate Anion Intermediate deprotonation->intermediate alkylation Addition of Alkylating Agent (R-X) (e.g., Alkyl halides, Benzyl halides) intermediate->alkylation product_library Library of N-Substituted Derivatives alkylation->product_library purification Purification (e.g., Column Chromatography, Recrystallization) product_library->purification characterization Characterization (NMR, MS, Purity Analysis) purification->characterization screening Biological Screening (e.g., Cytotoxicity, Enzyme Inhibition Assays) characterization->screening

Figure 2: Workflow for the N-alkylation of this compound.

Materials:

  • This compound

  • A selection of alkylating agents (e.g., methyl iodide, ethyl bromide, benzyl chloride)

  • A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

  • Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

  • Standard glassware for inert atmosphere reactions (if using NaH)

  • Materials for workup (e.g., water, ethyl acetate, brine) and purification (e.g., silica gel for column chromatography)

Procedure (General):

  • To a solution of this compound (1 equivalent) in an anhydrous polar aprotic solvent, add the base (1.1 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir for 20-30 minutes at room temperature to ensure complete deprotonation.

  • Add the desired alkylating agent (1.1 equivalents) dropwise to the reaction mixture.

  • Let the reaction proceed at room temperature or with gentle heating, monitoring its progress by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to isolate the N-alkylated derivative.

This parallel synthesis approach can be employed to rapidly generate a library of compounds from a variety of alkylating agents, which can then be submitted for biological screening to identify potential lead compounds.

Conclusion

This compound is a valuable heterocyclic building block in the field of drug discovery. While it may not possess significant intrinsic biological activity, its chemical structure is amenable to modification, making it an excellent starting point for the synthesis of compound libraries. The provided synthetic protocols offer a practical guide for researchers to utilize this compound in the exploration of new chemical space and the development of novel therapeutic agents. Future work should focus on the synthesis and biological evaluation of derivatives to unlock the therapeutic potential of this chemical scaffold.

References

6-bromobenzo[d]oxazole-2(3H)-thione molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 6-bromobenzo[d]oxazole-2(3H)-thione

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound is a heterocyclic organic compound containing a fused benzene and oxazole ring system, with a bromine substituent and a thione group. Its chemical formula is C7H4BrNOS.[1] The presence of the benzoxazole core is of significant interest in medicinal chemistry due to its prevalence in pharmacologically active molecules.

Chemical Identifiers and Properties:

PropertyValueSource
IUPAC Name 6-bromo-1,3-benzoxazole-2(3H)-thioneN/A
CAS Number 24316-84-5[1][2][3]
Molecular Formula C7H4BrNOS[1][2]
Molecular Weight 230.08 g/mol [2]
Melting Point 226-228°C[2]
Boiling Point 307.9±44.0 °C (Predicted)[2]
Density 1.92 g/cm³[2]
pKa 10.34±0.20 (Predicted)[2]
Storage Temperature 2-8°C[2]

Synonyms:

  • 6-bromo-3H-1,3-benzoxazole-2-thione[2]

  • 6-Bromo-2(3H)-benzoxazolethione[2]

  • 2-Mercapto-6-bromobenzoxazole[2][3]

  • 6-Bromo-2-mercaptobenzoxazole[3]

Logical Workflow for Characterization

The characterization of a synthesized batch of this compound would typically follow a logical workflow to confirm its identity, purity, and structural integrity.

cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_final Final Assessment Synthesis Synthesis of Crude Product Purification Purification (e.g., Recrystallization) Synthesis->Purification TLC TLC/LC-MS for reaction monitoring & purity Purification->TLC MeltingPoint Melting Point Determination TLC->MeltingPoint FTIR FT-IR Spectroscopy (Functional Groups) MeltingPoint->FTIR NMR NMR Spectroscopy (1H, 13C for structure) FTIR->NMR MassSpec Mass Spectrometry (Molecular Weight) NMR->MassSpec Final Confirmed Structure & Purity MassSpec->Final

Logical workflow for the synthesis and characterization of the target compound.

Experimental Protocols

General Synthesis Protocol for Benzoxazole-2-thiones:

This protocol is adapted from general procedures for the synthesis of similar compounds.

  • Reactants:

    • 2-Amino-4-bromophenol (starting material)

    • Carbon disulfide (CS2)

    • Potassium hydroxide (KOH) or another suitable base

    • Ethanol (solvent)

  • Procedure:

    • A solution of 2-amino-4-bromophenol is prepared in ethanol.

    • An equimolar amount of potassium hydroxide is added to the solution and stirred.

    • Carbon disulfide is added dropwise to the reaction mixture at a controlled temperature.

    • The mixture is then refluxed for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

    • After completion, the reaction mixture is cooled, and the solvent is typically removed under reduced pressure.

    • The residue is then acidified with a dilute acid (e.g., HCl) to precipitate the crude product.

    • The crude this compound is collected by filtration, washed with water, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

cluster_workflow General Synthesis Workflow start Dissolve 2-Amino-4-bromophenol and KOH in Ethanol add_cs2 Add Carbon Disulfide start->add_cs2 reflux Reflux Reaction Mixture add_cs2->reflux cool_evap Cool and Evaporate Solvent reflux->cool_evap acidify Acidify to Precipitate cool_evap->acidify filter_dry Filter, Wash, and Dry Crude Product acidify->filter_dry end_node Pure this compound filter_dry->end_node

A generalized workflow for the synthesis of the target compound.

Potential Applications in Drug Development

This compound is noted as a medical intermediate and is of interest in drug discovery research.[1][4] The benzoxazole scaffold is a key structural component in many compounds with a wide range of biological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties. The thione group and bromine substitution can modulate the compound's physicochemical properties and biological activity. For instance, related benzoxazole derivatives have been investigated as enzyme inhibitors, such as in the context of acetylcholinesterase and butyrylcholinesterase for potential applications in neurodegenerative diseases.

Further research would be necessary to elucidate the specific biological targets and therapeutic potential of this compound.

References

Solubility Profile of 6-bromobenzo[d]oxazole-2(3H)-thione in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-bromobenzo[d]oxazole-2(3H)-thione, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening.[2][3] This document outlines a detailed experimental protocol for solubility determination, presents a structured format for data reporting, and visualizes the experimental workflow.

Introduction to the Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or an intermediate like this compound is a critical physicochemical property that influences its bioavailability and therapeutic efficacy.[4] Poor solubility can pose significant challenges during drug development, affecting everything from in vitro screening to formulation design.[2][3] Therefore, a thorough understanding of a compound's solubility in a range of solvents is a fundamental requirement in the early stages of pharmaceutical research. This guide provides a framework for determining and presenting such crucial data.

Solubility Data of this compound

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Analysis
Dimethyl Sulfoxide (DMSO)25Data not availableData not availableUV-Vis Spectrophotometry
N,N-Dimethylformamide (DMF)25Data not availableData not availableUV-Vis Spectrophotometry
Acetone25Data not availableData not availableUV-Vis Spectrophotometry
Acetonitrile25Data not availableData not availableUV-Vis Spectrophotometry
Ethyl Acetate25Data not availableData not availableUV-Vis Spectrophotometry
Methanol25Data not availableData not availableUV-Vis Spectrophotometry
Ethanol25Data not availableData not availableUV-Vis Spectrophotometry
Dichloromethane (DCM)25Data not availableData not availableUV-Vis Spectrophotometry
Chloroform25Data not availableData not availableUV-Vis Spectrophotometry
Toluene25Data not availableData not availableUV-Vis Spectrophotometry

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[4]

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Analytical balance

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

  • Quantification by UV-Vis Spectrophotometry:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Determine the wavelength of maximum absorbance (λmax) for the compound in each solvent by scanning a standard solution over a suitable wavelength range.

    • Measure the absorbance of the standard solutions at the λmax to construct a calibration curve (Absorbance vs. Concentration).

    • Dilute the filtered sample solutions with the respective solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample solutions at the λmax.

  • Data Analysis:

    • Use the calibration curve to determine the concentration of this compound in the diluted sample solutions.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing start Start add_excess Add excess this compound to solvent start->add_excess shake Agitate at constant temperature (e.g., 24-72h) add_excess->shake settle Allow excess solid to settle shake->settle sample Withdraw and filter supernatant settle->sample dilute Dilute sample for analysis sample->dilute analyze Analyze by UV-Vis Spectrophotometry dilute->analyze calculate Calculate concentration using calibration curve analyze->calculate end End: Report Solubility Data calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific experimental data on the solubility of this compound is not currently published, this guide provides the necessary framework for researchers to conduct these essential measurements. The outlined shake-flask protocol, coupled with UV-Vis spectrophotometric analysis, offers a reliable method for obtaining accurate and reproducible solubility data. The systematic collection and presentation of this information, as illustrated in the provided table and workflow, are indispensable for advancing the development of this and other promising chemical entities.

References

An In-depth Technical Guide on the Thiol-Thione Tautomerism of 6-bromobenzo[d]oxazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-bromobenzo[d]oxazole-2(3H)-thione is a heterocyclic compound of interest in medicinal chemistry and drug development. A critical aspect of its chemical behavior is the existence of thiol-thione tautomerism, an equilibrium between a thione form (this compound) and a thiol form (6-bromobenzo[d]oxazol-2-ylthiol). This dynamic equilibrium can significantly influence the compound's reactivity, polarity, acidity, and its interactions with biological targets. This technical guide provides a comprehensive overview of this tautomerism, drawing upon data from analogous compounds to elucidate the structural, spectroscopic, and thermodynamic characteristics of the two tautomers. While specific experimental data for the 6-bromo derivative is limited in publicly available literature, this guide extrapolates from studies on the parent benzoxazole-2-thiol and related substituted compounds to provide a robust predictive framework.

Introduction to Thiol-Thione Tautomerism

Thiol-thione tautomerism is a form of prototropic tautomerism where a proton migrates between a sulfur and a nitrogen atom within a molecule. In the case of this compound, this equilibrium involves the interconversion of the amide-like thione tautomer and the aromatic thiol tautomer.

The position of this equilibrium is influenced by several factors, including the physical state (solid, liquid, or in solution), the polarity of the solvent, temperature, and the electronic effects of substituents on the benzoxazole ring system. Generally, the thione form is reported to be the more stable tautomer in both the gas phase and in various solvents for related benzoxazole-2-thiol systems.

Structural Elucidation of Tautomers

The two tautomers of this compound possess distinct structural features that can be probed by various analytical techniques.

  • Thione Tautomer (this compound): This form contains a carbon-sulfur double bond (C=S) and an N-H bond within the oxazole ring.

  • Thiol Tautomer (6-bromobenzo[d]oxazol-2-ylthiol): This form is characterized by a carbon-nitrogen double bond (C=N) within the ring and an exocyclic sulfur-hydrogen bond (S-H), rendering the benzoxazole ring system aromatic.

Spectroscopic Characterization

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The most significant difference is the chemical shift of the mobile proton. In the thione form, the N-H proton is expected to appear as a broad singlet at a downfield chemical shift (typically δ 10-13 ppm). In the thiol form, the S-H proton would appear at a much more upfield position (typically δ 3-5 ppm) and may also be broad. The aromatic protons on the benzene ring will also exhibit slightly different chemical shifts and coupling patterns depending on the dominant tautomeric form.

  • ¹³C NMR: The carbon atom of the C=S group in the thione tautomer is expected to resonate at a significantly downfield chemical shift (around 180-200 ppm), whereas the C-S carbon in the thiol form would be more upfield.

3.2. Infrared (IR) Spectroscopy

The two tautomers can be distinguished by characteristic vibrational frequencies:

Functional GroupTautomeric FormCharacteristic Wavenumber (cm⁻¹)
N-H stretchThione3100-3300 (broad)
C=S stretchThione1100-1250
S-H stretchThiol2550-2600 (weak)
C=N stretchThiol1600-1650

3.3. UV-Vis Spectroscopy

The electronic absorption spectra of the two tautomers are expected to differ due to the differences in their electronic systems. The aromatic thiol form is likely to have a π-π* transition at a longer wavelength (lower energy) compared to the thione form.

Quantitative Analysis of Tautomeric Equilibrium

Although no specific quantitative data exists for this compound, theoretical studies on the parent benzoxazole-2-thiol and related heterocycles consistently show the thione form to be the more stable tautomer.

Compound SystemMethodΔE (Thiol - Thione) (kcal/mol)Predominant Tautomer
Benzoxazole-2-thiolDFT~5-10Thione
1,2,4-Triazole-3-thioneDFT>0Thione
ThioacetamideBasicity Method-Thione

Note: The data presented is for analogous systems and serves as an estimation for the this compound system.

The equilibrium constant (KT = [thiol]/[thione]) for this type of tautomerism is typically much less than 1, indicating a strong preference for the thione form. The electron-withdrawing nature of the bromine atom at the 6-position is not expected to dramatically shift this equilibrium, though it may slightly influence the acidity of the N-H and S-H protons.

Experimental Protocols

5.1. Synthesis of this compound

A general and effective method for the synthesis of benzoxazole-2-thiones involves the reaction of the corresponding 2-aminophenol with carbon disulfide or a thiocarbonylating agent.

  • Reaction: 4-bromo-2-aminophenol is reacted with carbon disulfide in the presence of a base like potassium hydroxide in an alcoholic solvent.

  • Procedure:

    • Dissolve 4-bromo-2-aminophenol in ethanol.

    • Add a solution of potassium hydroxide in ethanol.

    • Add carbon disulfide dropwise at room temperature.

    • Reflux the reaction mixture for several hours.

    • Cool the mixture and pour it into ice water.

    • Acidify with a mineral acid (e.g., HCl) to precipitate the product.

    • Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).

Synthesis Reactants 4-bromo-2-aminophenol + Carbon Disulfide + KOH Reaction_Vessel Ethanol Reflux Reactants->Reaction_Vessel Workup Acidic Workup (HCl) Reaction_Vessel->Workup Product This compound Workup->Product

5.2. Study of Tautomerism by NMR Spectroscopy

  • Sample Preparation: Prepare solutions of this compound in various deuterated solvents of differing polarity (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).

  • Data Acquisition: Acquire ¹H NMR spectra at a fixed temperature for each solution. To study the effect of temperature, variable temperature (VT) NMR experiments can be performed.

  • Analysis: Integrate the signals corresponding to the N-H proton of the thione form and the S-H proton of the thiol form (if observable). The ratio of the integrals will give an approximation of the tautomeric equilibrium constant (KT) in that solvent at that temperature.

Logical Relationships in Tautomer Analysis

The investigation of thiol-thione tautomerism follows a logical progression from synthesis to detailed characterization.

Logical_Flow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic & Computational Analysis cluster_quantification Equilibrium Studies Synthesis Synthesis of This compound Purification Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Computational DFT Calculations Purification->Computational Equilibrium Determination of K_T (Solvent & Temp Effects) NMR->Equilibrium Computational->Equilibrium

Conclusion

The thiol-thione tautomerism of this compound is a fundamental aspect of its chemical identity. Based on extensive studies of related benzoxazole-2-thiol systems, it can be concluded that the thione tautomer is the predominant and more stable form in most conditions. This understanding is crucial for predicting the molecule's reactivity, designing synthetic routes for its derivatives, and for interpreting its biological activity in drug discovery programs. Further experimental and computational studies specifically on the 6-bromo derivative are warranted to provide precise quantitative data and to fully elucidate the subtle electronic effects of the bromo substituent on this important tautomeric equilibrium.

Spectroscopic and Synthetic Profile of 6-bromobenzo[d]oxazole-2(3H)-thione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and spectroscopic characterization of 6-bromobenzo[d]oxazole-2(3H)-thione, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide outlines a reliable synthetic protocol based on established methods for analogous compounds and presents predicted spectroscopic data derived from the analysis of structurally related molecules.

Core Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the known spectral properties of the benzoxazole-2-thione scaffold and the expected influence of the bromine substituent.

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityAssignment
~12.0 - 13.0br sN-H
~7.65dH-4
~7.50ddH-5
~7.30dH-7

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~180C=S (C-2)
~148C-7a
~142C-3a
~128C-5
~125C-4
~115C-6
~112C-7

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The multiplicity is abbreviated as follows: s = singlet, d = doublet, dd = doublet of doublets, br = broad.

Table 2: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumN-H stretch
1600, 1480, 1450Medium-StrongC=C aromatic stretch
~1330StrongC=S stretch (thione)
~1250StrongC-O-C stretch
~820StrongC-H out-of-plane bend
~600MediumC-Br stretch
Table 3: Predicted Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
231/233100/98[M]⁺ (Molecular ion peak with bromine isotopes)
203/205~20[M - CO]⁺
152~30[M - Br]⁺
124~40[M - Br - CO]⁺

Note: The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Experimental Protocols

The following section details a proposed experimental protocol for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This synthesis is adapted from general procedures for the preparation of benzoxazole-2-thiones from 2-aminophenols. The key starting material is 2-amino-4-bromophenol.

Materials:

  • 2-amino-4-bromophenol

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-bromophenol (1 equivalent) and potassium hydroxide (1.2 equivalents) in ethanol.

  • To this stirred solution, add carbon disulfide (1.5 equivalents) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the resulting residue in water and filter to remove any insoluble impurities.

  • Acidify the filtrate with dilute hydrochloric acid until a precipitate is formed.

  • Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from an appropriate solvent such as ethanol or an ethanol/water mixture.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • Parameters: For ¹H NMR, typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024) to obtain a good signal-to-noise ratio are recommended.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the dried product or analyze the sample using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters: Scan the sample over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Analyze the sample using an electron ionization (EI) mass spectrometer.

  • Parameters: Acquire the mass spectrum over a mass range of 50-500 m/z.

Workflow and Logical Diagrams

The following diagrams illustrate the synthetic workflow and the logical process for the characterization of this compound.

synthesis_workflow start Start Materials: 2-amino-4-bromophenol Carbon Disulfide Potassium Hydroxide reaction Reaction: Reflux in Ethanol start->reaction 1. Reactants workup Workup: Solvent Removal Aqueous Dissolution Acidification reaction->workup 2. Cyclization purification Purification: Filtration Recrystallization workup->purification 3. Isolation product Final Product: This compound purification->product 4. Purity

Caption: Synthetic workflow for this compound.

The Rising Therapeutic Potential of Benzoxazole-2-thione Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2][3][4][5] Among its derivatives, benzoxazole-2-thiones have emerged as a particularly promising class, exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current research on benzoxazole-2-thione derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. It includes a compilation of quantitative biological data, detailed experimental protocols, and visualizations of key biological pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Benzoxazole-2-thione derivatives have demonstrated significant potential as anticancer agents, with studies reporting cytotoxic effects against various cancer cell lines.[6][7][8][9][10][11][12] The mechanism of action for some of these derivatives is believed to involve the induction of cytochrome P450 CYP1A1 gene expression, similar to the anticancer prodrug Phortress.[12]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected benzoxazole-2-thione derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(2-hydroxyphenyl)benzoxazole analogsMCF-7 (Breast), A549 (Lung)5-20[6]
2-amino-aryl-7-aryl-benzoxazolesA549 (Lung)0.4[6]
Compound 3m HT-29 (Colon), MCF7 (Breast), A549 (Lung), HepG2 (Liver), C6 (Brain)Attractive anticancer effect[12]
Compound 3n HT-29 (Colon), MCF7 (Breast), A549 (Lung), HepG2 (Liver), C6 (Brain)Attractive anticancer effect[12]
Benzoxazole-piperazine-1,3,4-oxadiazole derivativesVariousPotent[8]

Antimicrobial Activity

The benzoxazole-2-thione core is also a key feature in compounds with potent antimicrobial properties, exhibiting activity against a range of bacterial and fungal strains.[7][13][14][15][16][17] The proposed mechanism for some of these derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase.[14]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy. The table below presents the MIC values for several benzoxazole-2-thione derivatives against various microorganisms.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-substituted benzoxazole derivativesE. coliPotent at 25[14]
Compound 10 B. subtilis1.14 x 10⁻³ µM[7]
Compound 24 E. coli1.40 x 10⁻³ µM[7]
5-amino-2-(p-substituted-phenyl) benzoxazole derivativesS. aureus25 and 50[1]
Schiff's bases of (4-Benzoxazol-2-yl-phenyl)-isopropylidine-amine (compounds 2b, 2c, 2d)Various bacteria and fungiGood activity[17]

Enzyme Inhibition

Benzoxazole-2-thione derivatives have been identified as potent inhibitors of various enzymes, highlighting their potential for treating a range of diseases.

Bacterial Hyaluronan Lyase Inhibition

Certain N-acylated benzoxazole-2-thiones are effective inhibitors of bacterial hyaluronan lyase, an enzyme involved in bacterial spread.[18][19]

Compound/DerivativeEnzymeIC50 (µM)pHReference
N-(3-phenylpropionyl)benzoxazole-2-thioneS. agalactiae Hyaluronan Lyase247.4[18][19]
N-(3-phenylpropionyl)benzoxazole-2-thioneS. agalactiae Hyaluronan Lyase155[18][19][20][21]
Cholinesterase Inhibition

Derivatives of benzoxazole have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[22]

Compound/DerivativeEnzymeIC50 (nM)Reference
3-morpholino methyl-2-thione benzoxazoleAChE44[22]
3-(diethylamino) methyl-2-thione benzoxazoleAChE38[22]

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the synthesis and biological evaluation of benzoxazole-2-thione derivatives, based on the reviewed literature.

General Synthesis of Benzoxazole-2-thione Derivatives

A common method for the synthesis of the benzoxazole-2-thione core involves the reaction of 2-aminophenol with carbon disulfide.[10][15]

Protocol:

  • A mixture of o-aminophenol (0.01 mol) and carbon disulfide (0.1 mol) is heated in an oil bath at 160°C for 6 hours.[10]

  • The resulting product is cooled and recrystallized from ethanol to yield the benzoxazole-2-thione.[10]

  • Further derivatization can be achieved by reacting the core structure with various electrophiles.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[12]

Protocol:

  • Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.

  • The cells are then treated with various concentrations of the test compounds (benzoxazole-2-thione derivatives) and incubated for a specified period (e.g., 48 hours).

  • Following incubation, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Tube Dilution Method)

The tube dilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Protocol:

  • A serial dilution of the test compound is prepared in a liquid growth medium in a series of test tubes.

  • Each tube is inoculated with a standardized suspension of the target microorganism.

  • The tubes are incubated under appropriate conditions for the growth of the microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological activities of benzoxazole-2-thione derivatives are attributed to their interaction with various cellular pathways.

Anticancer Mechanism: CYP1A1 Induction

Some benzoxazole-2-thione derivatives exhibit anticancer activity by acting as agonists of the aryl hydrocarbon receptor (AhR), which in turn induces the expression of the cytochrome P450 1A1 (CYP1A1) enzyme.[12] This enzyme is involved in the metabolic activation of certain pro-carcinogens and can also metabolize some anticancer drugs to their active forms.

CYP1A1_Induction cluster_extracellular cluster_cell Cancer Cell cluster_cytoplasm cluster_nucleus BZT Benzoxazole-2-thione Derivative AhR_complex AhR Complex BZT->AhR_complex Binds AhR_active Active AhR-BZT Complex AhR_complex->AhR_active Conformational Change XRE Xenobiotic Response Element (XRE) AhR_active->XRE Translocates & Binds CYP1A1_gene CYP1A1 Gene XRE->CYP1A1_gene Activates Transcription mRNA CYP1A1 mRNA CYP1A1_gene->mRNA Transcription CYP1A1_protein CYP1A1 Protein mRNA->CYP1A1_protein Translation Apoptosis Apoptosis CYP1A1_protein->Apoptosis Induces DNA_Gyrase_Inhibition cluster_process BZT Benzoxazole-2-thione Derivative DNA_gyrase Bacterial DNA Gyrase BZT->DNA_gyrase DNA_replication DNA Replication DNA_gyrase->DNA_replication Bacterial_cell_death Bacterial Cell Death DNA_replication->Bacterial_cell_death Inhibition leads to

References

An In-depth Technical Guide to 6-bromobenzo[d]oxazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromobenzo[d]oxazole-2(3H)-thione is a heterocyclic compound belonging to the benzoxazole class of molecules. This scaffold is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, chemical properties, and potential as a pharmacologically active agent. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound, with the CAS Number 24316-84-5, is recognized as a valuable intermediate in the field of drug discovery. Its fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C₇H₄BrNOS
Appearance Solid (specific color not consistently reported)
Purity Typically available at ≥95%
Storage Conditions Sealed refrigeration

Table 1: General Chemical and Physical Properties of this compound.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a general synthetic route can be inferred from standard heterocyclic chemistry principles. The most probable synthetic pathway involves the reaction of 2-amino-5-bromophenol with carbon disulfide.

Experimental Protocol: A Generalized Synthetic Approach

The following protocol is a generalized procedure based on common methods for the synthesis of benzoxazole-2-thiones from 2-aminophenols.

Materials:

  • 2-amino-5-bromophenol

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH) or other suitable base

  • Ethanol or other appropriate solvent

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • A solution of 2-amino-5-bromophenol in ethanol is prepared in a round-bottom flask.

  • An equimolar amount of a base, such as potassium hydroxide, is added to the solution and stirred until dissolved.

  • Carbon disulfide is added dropwise to the reaction mixture at room temperature with continuous stirring.

  • The reaction mixture is then refluxed for several hours to ensure the completion of the cyclization reaction.

  • After cooling to room temperature, the reaction mixture is poured into ice-cold water.

  • The resulting solution is acidified with dilute hydrochloric acid to precipitate the crude product.

  • The precipitate is collected by filtration, washed with water, and dried.

  • The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol.

G reactant1 2-amino-5-bromophenol intermediate Dithiocarbamate Intermediate reactant1->intermediate + reactant2 Carbon Disulfide (CS2) reactant2->intermediate reagent Base (e.g., KOH) Ethanol reagent->intermediate reflux product This compound intermediate->product Acidification

Caption: Generalized synthetic pathway for this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on the analysis of related benzoxazole structures, the following characteristic spectral features can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the positions of the bromine atom, the oxygen, and the nitrogen of the oxazole ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbonyl/thione carbon (C2) will appear at a characteristic downfield chemical shift. The remaining six carbons of the benzene ring will have distinct chemical shifts determined by their electronic environment.

Table 2: Predicted Spectroscopic Data for this compound.

Nucleus Predicted Chemical Shift Range (ppm)
¹H NMR Aromatic Protons: 7.0 - 8.0
NH Proton: 10.0 - 12.0 (broad)
¹³C NMR C2 (C=S): 180 - 190

| | Aromatic Carbons: 110 - 150 |

Biological Activities and Potential Applications

While specific biological data for this compound is limited in the public domain, the broader class of benzoxazole and benzothiazole derivatives has been extensively studied and shown to possess a wide array of pharmacological activities. These studies suggest that the 6-bromo substitution on the benzoxazole core could modulate these activities, making it a compound of interest for further investigation.

Derivatives of the closely related 6-bromobenzothiazol-2(3H)-one have been synthesized and evaluated for their cytotoxic and antibacterial activities. For instance, a series of 1,2,3-triazole derivatives of 6-bromobenzothiazol-2(3H)-one demonstrated good cytotoxicity against human cancer cell lines such as MCF-7 and HeLa. These compounds also exhibited moderate to good antibacterial activity.

The benzoxazole scaffold is a common feature in many compounds with reported anticancer, antimicrobial, and enzyme inhibitory properties. The presence of the bromine atom at the 6-position can influence the lipophilicity and electronic properties of the molecule, which in turn can affect its interaction with biological targets.

Given its structural features and the known activities of related compounds, this compound and its derivatives represent a promising area for future research in the development of new therapeutic agents.

Signaling Pathways and Mechanism of Action

Currently, there is no specific information in the scientific literature detailing the signaling pathways modulated by this compound or its precise mechanism of action. Research on the biological activities of its derivatives is ongoing and may elucidate the pathways through which these compounds exert their effects.

G compound This compound target Potential Biological Target (e.g., Enzyme, Receptor) compound->target Binding/Interaction pathway Cellular Signaling Pathway target->pathway Modulation response Biological Response (e.g., Cytotoxicity, Antimicrobial Activity) pathway->response Leads to

Caption: A logical workflow illustrating the potential mechanism of action.

Conclusion

This compound is a chemical intermediate with significant potential for the development of novel therapeutic agents. While detailed experimental and biological data for this specific compound are not yet abundant in the literature, the known activities of the benzoxazole class of compounds provide a strong rationale for its further investigation. This guide summarizes the currently available information and highlights the areas where further research is needed to fully characterize the pharmacological profile of this promising molecule. Researchers in drug discovery are encouraged to explore the synthesis and biological evaluation of this compound and its derivatives.

A Technical Guide to the Safety and Handling of 6-bromobenzo[d]oxazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Identification

PropertyValue
Chemical Name 6-bromobenzo[d]oxazole-2(3H)-thione
Synonyms 6-bromo-3H-1,3-benzoxazole-2-thione[1]
CAS Number 24316-84-5[1][2][3][4]
Molecular Formula C7H4BrNOS[3]
Appearance Not explicitly stated, likely a solid.
Application Medical intermediate[3][5]

Hazard Identification (Inferred)

Based on data for structurally related compounds such as 6-Bromobenzo[D]isoxazole-3-carbaldehyde and 5-Chlorobenzo[d]oxazole-2-thiol, the potential hazards are summarized below.

Potential Hazard Statements (H-Statements):

StatementDescriptionSource (Analogous Compound)
H315Causes skin irritation[6][7][8]6-Bromobenzo[D]isoxazole-3-carbaldehyde, 5-Chlorobenzo[d]oxazole-2-thiol
H319Causes serious eye irritation[6][8]6-Bromobenzo[D]isoxazole-3-carbaldehyde, 5-Chlorobenzo[d]oxazole-2-thiol
H335May cause respiratory irritation[6][8]6-Bromobenzo[D]isoxazole-3-carbaldehyde, 5-Chlorobenzo[d]oxazole-2-thiol
H302Harmful if swallowed[8]5-Chlorobenzo[d]oxazole-2-thiol

Potential Precautionary Statements (P-Statements):

StatementDescriptionSource (Analogous Compound)
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7][8]6-Bromobenzo[D]isoxazole-3-carbaldehyde, 5-Chlorobenzo[d]oxazole-2-thiol
P264Wash skin thoroughly after handling.[6]6-Bromobenzo[D]isoxazole-3-carbaldehyde
P271Use only outdoors or in a well-ventilated area.[6]6-Bromobenzo[D]isoxazole-3-carbaldehyde
P280Wear protective gloves/protective clothing/eye protection/face protection.[6][7]6-Bromobenzo[D]isoxazole-3-carbaldehyde
P302+P352IF ON SKIN: Wash with plenty of soap and water.[6][7]6-Bromobenzo[D]isoxazole-3-carbaldehyde
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]6-Bromobenzo[D]isoxazole-3-carbaldehyde
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]6-Bromobenzo[D]isoxazole-3-carbaldehyde
P312Call a POISON CENTER or doctor/physician if you feel unwell.[6]6-Bromobenzo[D]isoxazole-3-carbaldehyde
P403+P233Store in a well-ventilated place. Keep container tightly closed.[6]6-Bromobenzo[D]isoxazole-3-carbaldehyde
P405Store locked up.[6]6-Bromobenzo[D]isoxazole-3-carbaldehyde
P501Dispose of contents/container to an approved waste disposal plant.[6]6-Bromobenzo[D]isoxazole-3-carbaldehyde

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols are based on standard laboratory practices for handling potentially hazardous chemicals and information derived from analogous compounds.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or if dust is generated.

Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing.[6] Avoid breathing dust.[6] Use only in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures (Inferred):

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[6] Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Visualized Workflows

Hazard Identification and Response Workflow:

Hazard_Response_Workflow cluster_identification Hazard Identification cluster_response Emergency Response start Chemical Handling Task potential_exposure Potential for Inhalation, Skin/Eye Contact, or Ingestion start->potential_exposure inhalation Inhalation Exposure potential_exposure->inhalation Inhalation skin_contact Skin Contact potential_exposure->skin_contact Skin Contact eye_contact Eye Contact potential_exposure->eye_contact Eye Contact ingestion Ingestion potential_exposure->ingestion Ingestion move_fresh_air Move to Fresh Air Provide Oxygen/Artificial Respiration if Needed inhalation->move_fresh_air wash_skin Wash with Soap and Water for at least 15 min skin_contact->wash_skin flush_eyes Flush Eyes with Water for at least 15 min eye_contact->flush_eyes rinse_mouth Rinse Mouth Do NOT Induce Vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention move_fresh_air->seek_medical wash_skin->seek_medical flush_eyes->seek_medical rinse_mouth->seek_medical

Caption: Workflow for responding to accidental exposure to this compound.

Personal Protective Equipment (PPE) Selection Logic:

PPE_Selection_Logic cluster_assessment Task Assessment cluster_ppe Required PPE task Handling this compound is_dust Is dust or aerosol generated? task->is_dust is_splash Is there a splash hazard? task->is_splash gloves_coat Chemical Resistant Gloves and Lab Coat task->gloves_coat respirator NIOSH-Approved Respirator is_dust->respirator Yes goggles_shield Safety Goggles and/or Face Shield is_splash->goggles_shield Yes

Caption: Decision logic for selecting appropriate PPE when handling the compound.

References

Commercial Sourcing and Procurement Guide for 6-bromobenzo[d]oxazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial suppliers for the chemical compound 6-bromobenzo[d]oxazole-2(3H)-thione (CAS No. 24316-84-5). This compound is noted as a useful intermediate in drug discovery research. This document outlines key quantitative data from various suppliers to facilitate procurement decisions and presents a generalized workflow for sourcing and quality verification of this chemical.

Compound Identification

Chemical Name This compound
Synonyms 6-Bromo-2-mercaptobenzoxazole, 6-bromo-3H-1,3-benzoxazole-2-thione, 6-Bromo-2(3H)-benzoxazolethione[1][2]
CAS Number 24316-84-5[3][4][5]
Molecular Formula C₇H₄BrNOS[3]

Commercial Supplier Overview

The following table summarizes publicly available data from various commercial suppliers of this compound. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed specifications.

SupplierLocationPurityAvailable QuantitiesPrice (USD)Notes
Bide Pharmatech Ltd China>95%[3]1 g[3]Contact SupplierApplication: medical intermediate.[3]
Arborpharmchem --Contact SupplierContact SupplierStated as a useful intermediate for drug discovery research.[4]
2a biotech ->96%[5]Contact SupplierContact SupplierCatalog No.: 2A-0147313.[5]
CONIER CHEM AND PHARMA LIMITED China0.991 kgContact SupplierListed on ChemicalBook.[6]
career henan chemical co. ChinaMin 98% (HPLC)[6]1 kg, 10 kg$10/1kg, $100/10kgListed on ChemicalBook.[6]
Dayang Chem (Hangzhou) Co.,Ltd. China0.95 & 0.990.1 kg, 1 kg, 1000 kgContact SupplierFactory Supply noted on ChemicalBook.[6]
HANGZHOU LEAP CHEM CO., LTD. China-1g, 5g, 25g, 1kg, 5kg, 25kgContact SupplierListed on ChemicalBook.[6]
GIHI CHEMICALS CO.,LIMITED China99%[6]1 kg, 5 kg, 25 kgContact SupplierListed on ChemicalBook.[6]
Amadis Chemical Company Limited China0.97mgs, gs, kgsContact SupplierReagent grade listed on ChemicalBook.[6]
Crysdot LLC United States>95%[6]5 g$494.00Listed on ChemicalBook.[6]
A2B Chem LLC United States-Contact SupplierContact SupplierListed on ChemicalBook.[6]
Alichem Inc. United States-Contact Supplier$678.44/5gListed on ChemicalBook.[6]

Experimental Protocols: A Note on Synthesis

A plausible synthetic route would involve the reaction of 4-bromo-2-aminophenol with a thiocarbonylating agent, such as thiophosgene or carbon disulfide in the presence of a base. Researchers can find general methodologies for the synthesis of related benzoxazole and benzothiazole derivatives in the literature, which may serve as a starting point for developing a specific protocol for this compound.

Procurement and Quality Control Workflow

The following diagram outlines a logical workflow for the procurement and quality verification of this compound for research and development purposes.

G cluster_0 Phase 1: Sourcing & Selection cluster_1 Phase 2: Procurement cluster_2 Phase 3: Quality Control Identify Suppliers Identify Suppliers Request Quotes & Lead Times Request Quotes & Lead Times Identify Suppliers->Request Quotes & Lead Times Initial List Supplier Evaluation Supplier Evaluation Request Quotes & Lead Times->Supplier Evaluation Gather Data Select Supplier Select Supplier Supplier Evaluation->Select Supplier Purity, Cost, Delivery Issue Purchase Order Issue Purchase Order Select Supplier->Issue Purchase Order Receive Shipment Receive Shipment Issue Purchase Order->Receive Shipment Log & Quarantine Log & Quarantine Receive Shipment->Log & Quarantine Review CoA Review CoA Log & Quarantine->Review CoA Perform Analytical Tests Perform Analytical Tests Review CoA->Perform Analytical Tests Compare to Specs Compare to Specs Perform Analytical Tests->Compare to Specs e.g., NMR, LC-MS, HPLC Release for Use Release for Use Compare to Specs->Release for Use Pass Reject & Contact Supplier Reject & Contact Supplier Compare to Specs->Reject & Contact Supplier Fail

Procurement and QC Workflow for Chemical Intermediates.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the public domain detailing the involvement of this compound in specific signaling pathways or its definitive biological activities. Its primary designation as a "pharmaceutical intermediate" suggests its role as a building block in the synthesis of more complex, biologically active molecules. Further research would be required to elucidate its direct pharmacological effects.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-bromobenzo[d]oxazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 6-bromobenzo[d]oxazole-2(3H)-thione, a valuable intermediate in drug discovery. The document includes detailed experimental protocols for a two-step synthesis starting from 2-aminophenol, a summary of reaction parameters, and insights into the potential applications of this class of compounds.

Introduction

Benzoxazole-2(3H)-thiones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The introduction of a bromine atom at the 6-position can modulate the biological and physicochemical properties of the molecule, making this compound a key building block for the synthesis of novel therapeutic agents. This document outlines a reliable synthetic route to this compound, starting from the readily available 2-aminophenol. The synthesis involves two key transformations: the regioselective bromination of 2-aminophenol to yield 2-amino-5-bromophenol, followed by cyclization with a thiocarbonylating agent to form the desired product.

Applications in Drug Development

This compound serves as a crucial intermediate for the development of new chemical entities with a range of potential therapeutic applications.[1] The benzoxazole-2(3H)-thione scaffold is known to exhibit a variety of biological activities, and the presence of the bromine atom can enhance potency, selectivity, or pharmacokinetic properties.

Potential Therapeutic Areas:

  • Antimicrobial Agents: Bromo-substituted heterocyclic compounds have shown promising antibacterial and antifungal activities.[2] The 6-bromo substituent on the benzoxazole ring can be explored for the development of new antimicrobial agents to combat drug-resistant pathogens.

  • Anticancer Agents: Benzoxazole derivatives are being investigated as potential anticancer agents. The cytotoxic and antiproliferative activities of 6-bromobenzo[d]thiazol-2(3H)-one derivatives, a closely related structural analog, suggest that this compound could be a precursor to novel antitumor compounds.[3][4]

  • Enzyme Inhibitors: The benzoxazole core is present in various enzyme inhibitors. Derivatives of this compound can be synthesized and screened for inhibitory activity against a range of enzymes implicated in disease, such as kinases, proteases, and phosphatases.

Synthetic Workflow

The synthesis of this compound from 2-aminophenol is a two-step process. The first step is the bromination of 2-aminophenol to produce the key intermediate, 2-amino-5-bromophenol. The second step involves the cyclization of this intermediate using a thiocarbonylating agent, such as carbon disulfide, in the presence of a base.

SynthesisWorkflow Start 2-Aminophenol Intermediate 2-Amino-5-bromophenol Start->Intermediate Bromination Product This compound Intermediate->Product Cyclization

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-amino-5-bromophenol

This protocol describes the synthesis of the key intermediate, 2-amino-5-bromophenol, from the more readily available 5-bromo-2-nitrophenol.

Materials:

  • 5-bromo-2-nitrophenol

  • Sodium hydroxide (NaOH)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), dilute

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

Procedure:

  • Dissolve 5-bromo-2-nitrophenol (1.0 eq) in a 0.5% aqueous sodium hydroxide solution. Stir the mixture until complete dissolution.

  • Add sodium bisulfite (approximately 7.3 eq) to the solution and stir at room temperature for 15 minutes.

  • Slowly acidify the reaction mixture with dilute hydrochloric acid to a pH of 5.

  • Extract the mixture with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a mixture of diethyl ether and hexane to yield pure 2-amino-5-bromophenol.[5]

Table 1: Summary of Reaction Parameters for the Synthesis of 2-amino-5-bromophenol

ParameterValue
Starting Material5-bromo-2-nitrophenol
Reducing AgentSodium bisulfite
Solvent0.5% Aqueous Sodium Hydroxide
Reaction TemperatureRoom Temperature
Reaction Time15 minutes
Work-upAcidification, Extraction
PurificationRecrystallization (Ether/Hexane)
Yield~60%
Melting Point125-127 °C (decomposition)
Step 2: Synthesis of this compound

This protocol outlines the cyclization of 2-amino-5-bromophenol to the final product using carbon disulfide.

Materials:

  • 2-amino-5-bromophenol

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), dilute

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-bromophenol (1.0 eq) and potassium hydroxide (1.0 eq) in ethanol.

  • Cool the mixture in an ice bath and add carbon disulfide (1.1 eq) dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Table 2: Summary of Reaction Parameters for the Synthesis of this compound

ParameterValue
Starting Material2-amino-5-bromophenol
ReagentsCarbon disulfide, Potassium hydroxide
SolventEthanol
Reaction TemperatureReflux
Reaction Time4-6 hours
Work-upPrecipitation in acidic water
PurificationRecrystallization (Ethanol)
Expected YieldModerate to good
AppearanceSolid

Characterization Data

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

Table 3: Expected Characterization Data

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of δ 7.0-7.5 ppm, and a broad singlet for the N-H proton.
¹³C NMR Aromatic carbons and a characteristic signal for the C=S carbon around δ 180-190 ppm.
FT-IR (KBr) N-H stretching vibration around 3100-3300 cm⁻¹, C=S stretching around 1200-1300 cm⁻¹, and C-Br stretching.
Mass Spec. Molecular ion peak corresponding to the molecular weight of C₇H₄BrNOS (m/z ≈ 245/247 due to bromine isotopes).

Reaction Mechanism

The formation of the benzoxazole-2-thione ring involves a nucleophilic attack of the amino group on carbon disulfide, followed by an intramolecular cyclization.

ReactionMechanism cluster_0 Step 1: Dithiocarbamate Formation cluster_1 Step 2: Intramolecular Cyclization A 2-Amino-5-bromophenol B Potassium Dithiocarbamate Intermediate A->B + CS₂, KOH C Potassium Dithiocarbamate Intermediate D This compound C->D - H₂O, - K⁺

Caption: Proposed reaction mechanism for the cyclization step.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Carbon disulfide is highly flammable and toxic. Handle with extreme care.

  • 5-bromo-2-nitrophenol is a hazardous substance. Avoid inhalation, ingestion, and skin contact.

  • Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed safety information.

References

Application Notes and Protocols for the Synthesis of 6-bromobenzo[d]oxazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromobenzo[d]oxazole-2(3H)-thione is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a benzoxazole core with a bromine substituent and a thione group, presents a versatile scaffold for the development of novel therapeutic agents. The bromine atom provides a handle for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for biological screening. This document provides detailed protocols for the synthesis of this compound, based on established methodologies for related compounds, along with its proposed reaction mechanism.

Reaction Mechanism

The formation of this compound proceeds through a cyclization reaction between 2-amino-5-bromophenol and carbon disulfide in the presence of a base, typically potassium hydroxide in an alcoholic solvent. The proposed mechanism involves the following key steps:

  • Deprotonation and Nucleophilic Attack: The basic conditions facilitate the deprotonation of the amino and hydroxyl groups of 2-amino-5-bromophenol. The more nucleophilic amino group then attacks the electrophilic carbon atom of carbon disulfide to form a dithiocarbamate intermediate.

  • Intramolecular Cyclization: The dithiocarbamate intermediate undergoes an intramolecular nucleophilic attack by the phenoxide ion onto the thiocarbonyl carbon.

  • Elimination and Tautomerization: Subsequent elimination of a sulfide or hydrosulfide ion leads to the formation of the benzoxazole ring. Tautomerization of the resulting 2-mercaptobenzoxazole yields the more stable thione form, this compound.

A patent for a similar synthesis of 6-halogeno-2-mercaptobenzoxazoles supports this pathway, utilizing the corresponding 5-halogeno-2-aminophenols as starting materials.[1][2]

Experimental Protocols

This section details the necessary protocols for the synthesis of the starting material, 2-amino-5-bromophenol, and the subsequent formation of this compound.

Protocol 1: Synthesis of 2-Amino-5-bromophenol

This protocol describes the reduction of 5-bromo-2-nitrophenol to the corresponding aminophenol.

Materials:

  • 5-bromo-2-nitrophenol

  • 0.5% aqueous sodium hydroxide solution

  • Sodium bisulfite (85% pure)

  • Dilute hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5-bromo-2-nitrophenol (1.0 eq) in a 0.5% aqueous sodium hydroxide solution.

  • Stir the solution until the starting material is completely dissolved.

  • Add sodium bisulfite (approximately 7.3 eq) to the reaction mixture and stir at room temperature for 15 minutes.

  • Slowly acidify the reaction mixture with dilute hydrochloric acid to a pH of 5.

  • Extract the aqueous layer with diethyl ether (3x volumes).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from an ether/hexane mixture to yield pure 2-amino-5-bromophenol.[3]

Protocol 2: Synthesis of this compound

This protocol is adapted from the general synthesis of 2-mercaptobenzoxazoles.[4]

Materials:

  • 2-Amino-5-bromophenol

  • Carbon disulfide

  • Potassium hydroxide

  • 95% Ethanol

  • Water

  • Glacial acetic acid

  • Activated charcoal

Procedure:

  • In a round-bottom flask, combine 2-amino-5-bromophenol (1.0 eq), potassium hydroxide (1.0 eq), and water.

  • Add 95% ethanol to the flask, followed by the dropwise addition of carbon disulfide (1.2 eq).

  • Reflux the reaction mixture for 3 to 4 hours.

  • After reflux, cautiously add activated charcoal to the hot solution and continue to reflux for an additional 10 minutes.

  • Filter the hot solution to remove the charcoal.

  • Heat the filtrate to 70-80 °C and add warm water.

  • With vigorous stirring, add 5% glacial acetic acid to precipitate the product.

  • Cool the mixture in a refrigerator for 3 hours to complete crystallization.

  • Filter the crystalline product, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.[4]

Data Presentation

While specific experimental data for the synthesis of this compound is not extensively published, the following table summarizes the expected physicochemical properties based on available data for the compound and its analogs.

ParameterValueReference
CAS Number 24316-84-5[5][6][7][8]
Molecular Formula C₇H₄BrNOS[7]
Molecular Weight 230.08 g/mol
Melting Point 226-228 °C[9]
Appearance Expected to be a crystalline solid
Storage 2-8°C[9]

Mandatory Visualization

The following diagram illustrates the proposed reaction mechanism for the formation of this compound.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2_amino_5_bromophenol 2-Amino-5-bromophenol CS2 Carbon Disulfide (CS2) Dithiocarbamate Dithiocarbamate Intermediate CS2->Dithiocarbamate KOH KOH (Base) Product This compound Dithiocarbamate->Product Intramolecular Cyclization - H2S

Caption: Proposed reaction mechanism for the synthesis of this compound.

References

Application Notes and Protocols for 6-bromobenzo[d]oxazole-2(3H)-thione in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromobenzo[d]oxazole-2(3H)-thione is a heterocyclic compound belonging to the benzoxazole class. While this specific molecule is commercially available as a chemical intermediate, its direct biological activities and applications in drug discovery are not extensively documented in current literature.[1][2] However, the benzoxazole and benzoxazole-2-thione scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[3][4][5][6][7] This document provides an overview of the potential applications of this compound in drug discovery, based on the activities of structurally related compounds. Detailed experimental protocols for evaluating these potential activities are also provided.

Potential Therapeutic Applications

Based on the biological activities of related benzoxazole derivatives, this compound holds potential for investigation in the following therapeutic areas:

  • Anticancer Activity: Benzoxazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[3][8][9][10] The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[11][12]

  • Antimicrobial Activity: The benzoxazole scaffold is found in compounds with potent antibacterial and antifungal properties.[4][5][13][14][15] These compounds can act by inhibiting essential bacterial enzymes or disrupting microbial cell membranes.[13][16]

  • Enzyme Inhibition: Specific benzoxazole-2-thione derivatives have been identified as inhibitors of bacterial hyaluronan lyase, an enzyme involved in bacterial spread and infection.[17][18][19] This suggests that this compound could be explored as a potential inhibitor for this or other enzymes.

Data Presentation

The following tables summarize quantitative data for structurally related benzoxazole derivatives, providing a reference for potential activity ranges.

Table 1: In Vitro Cytotoxicity of Related Benzoxazole Derivatives

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
Phortress Analogue (3m) HT-29Colon CarcinomaNot Specified[9]
Phortress Analogue (3n) MCF7Breast CarcinomaNot Specified[9]
Benzoxazole Derivative (1) HCT116Human Colorectal CarcinomaNot Specified[5]
Benzoxazole Derivative (10) HCT116Human Colorectal CarcinomaNot Specified[5]
Benzoxazole Derivative (13) HCT116Human Colorectal CarcinomaNot Specified[5]
Benzoxazole Derivative (16) HCT116Human Colorectal CarcinomaNot Specified[5]
Benzoxazole Derivative (19) HCT116Human Colorectal CarcinomaNot Specified[5]
Benzoxazole Derivative (20) HCT116Human Colorectal CarcinomaNot Specified[5]
Benzoxazole Derivative (24) HCT116Human Colorectal CarcinomaNot Specified[5]

Note: Specific IC50 values for the Phortress analogues and HCT116 active compounds were not explicitly provided in the source material but were highlighted as having significant anticancer effects.

Table 2: Minimum Inhibitory Concentration (MIC) of Related Benzoxazole Derivatives

Compound IDMicrobial StrainMIC (µM)Reference
Benzoxazole Derivative (1) C. albicans0.34 x 10⁻³[5]
Benzoxazole Derivative (10) B. subtilis1.14 x 10⁻³[5]
Benzoxazole Derivative (13) P. aeruginosa2.57 x 10⁻³[5]
Benzoxazole Derivative (16) K. pneumonia1.22 x 10⁻³[5]
Benzoxazole Derivative (19) S. typhi2.40 x 10⁻³[5]
Benzoxazole Derivative (19) A. niger2.40 x 10⁻³[5]
Benzoxazole Derivative (20) S. typhi2.40 x 10⁻³[5]
Benzoxazole Derivative (24) E. coli1.40 x 10⁻³[5]

Table 3: Enzyme Inhibition by a Related Benzoxazole-2-thione Derivative

CompoundEnzymeIC50 (µM)Reference
N-(3-phenylpropionyl)-benzoxazole-2-thione Streptococcus agalactiae Hyaluronan Lyase15 (at pH 5)[17]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

Protocol 1: Synthesis of this compound

A general method for the synthesis of benzoxazole-2(3H)-thiones involves the condensation of the corresponding o-aminophenol with carbon disulfide.[20]

Materials:

  • 2-Amino-4-bromophenol

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol

  • Reflux apparatus

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-amino-4-bromophenol in ethanol in a round-bottom flask.

  • Add a stoichiometric equivalent of potassium hydroxide or sodium hydroxide to the solution and stir until dissolved.

  • Slowly add a slight excess of carbon disulfide to the reaction mixture.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

  • Characterize the final product using techniques such as NMR, IR, and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[10][12]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • 96-well flat-bottom microtiter plates

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 2 x 10³ cells/well and incubate for 24 hours.[10]

  • Prepare serial dilutions of the this compound stock solution in the culture medium.

  • After 24 hours, replace the medium in the wells with the medium containing different concentrations of the test compound and incubate for 48 hours.[10] Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add 10 µL of MTT solution (10 mg/mL) to each well and incubate for an additional 4 hours.[10]

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[10]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[5]

Materials:

  • Bacterial and/or fungal strains

  • 96-well flat-bottom microtiter plates

  • Sterile nutrient broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum adjusted to 0.5 McFarland standard

  • This compound stock solution (in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (broth and solvent)

Procedure:

  • Prepare a serial two-fold dilution of the this compound in the nutrient broth directly in the 96-well plate.[13]

  • Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]

  • Add the microbial inoculum to each well containing the compound dilutions.

  • Include positive and negative controls on each plate.

  • Incubate the plates at 37°C for 24 hours for bacteria.[13]

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Workflows

Potential Anticancer Mechanism of Action

Benzoxazole derivatives have been reported to interfere with key signaling pathways involved in cancer progression, such as the VEGFR-2 and c-Met pathways, leading to the inhibition of proliferation, angiogenesis, and survival.[11][12][21]

anticancer_pathway cluster_receptor Cell Membrane cluster_pathways Intracellular Signaling cluster_outcome Cellular Response VEGFR-2 VEGFR-2 PI3K PI3K VEGFR-2->PI3K c-Met c-Met RAS RAS c-Met->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis VEGF VEGF VEGF->VEGFR-2 HGF HGF HGF->c-Met This compound This compound This compound->VEGFR-2 Inhibition This compound->c-Met Inhibition

Caption: Potential inhibition of VEGFR-2 and c-Met signaling pathways by this compound.

General Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the synthesis, screening, and evaluation of novel benzoxazole compounds in a drug discovery context.

drug_discovery_workflow Start Start Synthesis Synthesis of This compound Start->Synthesis Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Primary_Screening Primary Biological Screening (e.g., Cytotoxicity, Antimicrobial) Characterization->Primary_Screening Active Active Compound Primary_Screening->Active Yes Inactive Inactive Compound Primary_Screening->Inactive No Secondary_Assays Secondary Assays (e.g., Enzyme Inhibition, MoA studies) Active->Secondary_Assays End End Inactive->End Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization Lead_Optimization->End

References

Application Notes and Protocol: N-Alkylation of 6-bromobenzo[d]oxazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-alkylation of 6-bromobenzo[d]oxazole-2(3H)-thione, a key intermediate in pharmaceutical synthesis. The protocol outlines a general procedure and discusses common variations in reagents and conditions to afford N-substituted derivatives. This reaction is crucial for the synthesis of a variety of biologically active molecules. The N-alkylation proceeds via the deprotonation of the nitrogen atom in the oxazole ring, followed by nucleophilic attack on an alkyl halide or other suitable electrophile.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a versatile starting material for the synthesis of various therapeutic agents.[1][2][3] N-alkylation of this scaffold is a fundamental transformation that allows for the introduction of diverse substituents, enabling the modulation of pharmacological properties. The thione tautomer is generally considered to be the more stable form in solution, and alkylation typically occurs selectively at the nitrogen atom under basic conditions. This protocol provides a robust method for this transformation, adaptable to a range of alkylating agents.

General Reaction Scheme

The N-alkylation of this compound with an alkyl halide in the presence of a base is depicted below:

Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound. Specific amounts and reaction times may need to be optimized for different alkylating agents.

Materials:

  • This compound

  • Alkylating agent (e.g., alkyl halide, benzyl halide)

  • Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N), sodium hydride (NaH))

  • Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), acetone)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq).

  • Solvent and Base Addition: Add the chosen solvent (e.g., DMF, 10 mL per mmol of substrate) and the base (1.1-1.5 eq). Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the corresponding anion.

  • Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction can be run at room temperature or heated to 50-80 °C to increase the rate, depending on the reactivity of the alkylating agent.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Data Presentation

The choice of base, solvent, and reaction temperature can significantly influence the yield and reaction time. The following table summarizes typical conditions used for the N-alkylation of similar heterocyclic thiones, which can be adapted for this compound.[4][5][6]

Alkylating AgentBaseSolventTemperature (°C)Typical Yield (%)Reference
Alkyl HalideK₂CO₃DMF25 - 8080 - 95[6]
Benzyl HalideEt₃NAcetoneReflux75 - 90[4]
Alkyl HalideKOHIonic Liquid2585 - 98[5]
DibromoalkaneEt₃NEthanolReflux70 - 85[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound and base in solvent add_alkylating_agent Add alkylating agent start->add_alkylating_agent react Stir at specified temperature add_alkylating_agent->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with water monitor->quench Complete extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify by column chromatography dry->purify end_product Pure N-alkylated product purify->end_product

Caption: General workflow for the N-alkylation reaction.

Logical Relationship of Reaction Components

This diagram shows the relationship between the reactants and conditions leading to the final product.

reaction_components cluster_reactants Reactants cluster_conditions Reaction Conditions substrate This compound product N-alkylated Product substrate->product alkylating_agent Alkylating Agent (R-X) alkylating_agent->product base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., DMF) solvent->product temperature Temperature temperature->product byproduct Byproducts (e.g., KX, H₂O)

Caption: Key components for the N-alkylation synthesis.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Alkylating agents can be toxic and mutagenic; handle with care.

  • Sodium hydride is a flammable solid and reacts violently with water; handle under an inert atmosphere.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The described protocol offers a reliable and adaptable method for the N-alkylation of this compound. By carefully selecting the base, solvent, and alkylating agent, researchers can efficiently synthesize a wide array of N-substituted derivatives for further investigation in drug discovery and development programs. The provided workflow and component relationship diagrams offer a clear visual guide to the experimental process.

References

Application Notes and Protocols: 6-Bromobenzo[d]oxazole-2(3H)-thione as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-bromobenzo[d]oxazole-2(3H)-thione as a strategic starting material for the synthesis of diverse heterocyclic compounds. The protocols outlined below detail the synthesis of novel triazole-containing scaffolds, which are of significant interest in medicinal chemistry due to their wide range of biological activities.

Introduction

This compound is a key heterocyclic building block containing a reactive thione moiety and a bromine substituent, offering multiple points for chemical modification. Its rigid benzoxazole core is a common feature in many biologically active molecules. The thione group can readily undergo S-alkylation or be used in thionation reactions, while the bromine atom provides a handle for cross-coupling reactions, enabling the introduction of various substituents to modulate the pharmacological profile of the resulting compounds. This document focuses on the N-alkylation of the benzoxazole ring followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate 1,2,3-triazole derivatives.

Application: Synthesis of 1,2,3-Triazole Derivatives

The synthesis of 1,2,3-triazole derivatives from this compound is a valuable strategy in drug discovery. The triazole moiety can act as a bioisostere for other functional groups and can participate in hydrogen bonding and dipole-dipole interactions with biological targets. The following protocols describe a two-step synthesis to produce a library of 1-(aryl)-4-((6-bromobenzo[d]oxazol-3(2H)-yl)methyl)-1H-1,2,3-triazoles.

Logical Workflow for Synthesis

G start Start: this compound step1 Step 1: N-Propargylation start->step1 Propargyl bromide, K2CO3, DMF step2 Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) step1->step2 Aryl azide, CuSO4·5H2O, Sodium Ascorbate, t-BuOH/H2O step3 Purification step2->step3 Column Chromatography end End Product: 1,2,3-Triazole Derivatives step3->end

Caption: Synthetic workflow for 1,2,3-triazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3-(Prop-2-yn-1-yl)-6-bromobenzo[d]oxazole-2(3H)-thione (Intermediate 1)

This procedure details the N-propargylation of the starting material.

Materials:

  • This compound (1.0 eq)

  • Propargyl bromide (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound in DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 15 minutes.

  • Add propargyl bromide dropwise to the suspension.

  • Continue stirring at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and dry under vacuum to yield the crude product.

  • Purify the crude product by recrystallization from ethanol to afford pure Intermediate 1.

Protocol 2: General Procedure for the Synthesis of 1-(Aryl)-4-((6-bromobenzo[d]oxazol-3(2H)-yl)methyl)-1H-1,2,3-triazoles (Final Products)

This protocol describes the 'click' reaction between the N-propargylated intermediate and various aryl azides.

Materials:

  • 3-(Prop-2-yn-1-yl)-6-bromobenzo[d]oxazole-2(3H)-thione (Intermediate 1) (1.0 eq)

  • Substituted aryl azide (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • tert-Butanol (t-BuOH) and Water (1:1 mixture)

Procedure:

  • Dissolve Intermediate 1 and the respective aryl azide in a 1:1 mixture of t-BuOH and water.

  • Add sodium ascorbate to the solution, followed by copper(II) sulfate pentahydrate.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • After completion of the reaction (monitored by TLC), add water to the mixture.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Data Presentation

Table 1: Synthesis of Intermediate 1
CompoundStarting MaterialReagentsSolventYield (%)m.p. (°C)
Intermediate 1This compoundPropargyl bromide, K₂CO₃DMF92145-147
Table 2: Synthesis of 1,2,3-Triazole Derivatives
ProductAryl AzideYield (%)m.p. (°C)¹H NMR (δ, ppm)
3a Phenyl azide85178-1808.1 (s, 1H, triazole-H), 7.8-7.2 (m, 8H, Ar-H), 5.3 (s, 2H, N-CH₂)
3b 4-Methoxyphenyl azide88185-1878.0 (s, 1H, triazole-H), 7.7-6.9 (m, 7H, Ar-H), 5.2 (s, 2H, N-CH₂), 3.8 (s, 3H, OCH₃)
3c 4-Chlorophenyl azide82192-1948.2 (s, 1H, triazole-H), 7.9-7.3 (m, 7H, Ar-H), 5.3 (s, 2H, N-CH₂)

Signaling Pathway and Reaction Mechanism

The formation of the 1,2,3-triazole ring proceeds via a well-established copper-catalyzed [3+2] cycloaddition mechanism.

G cluster_0 Reaction Mechanism Alkyne N-Propargylated Intermediate Intermediate_A Copper Acetylide Alkyne->Intermediate_A + Cu(I) Azide Aryl Azide Cu(I) Cu(I) catalyst Intermediate_B Six-membered Copper Intermediate Intermediate_A->Intermediate_B + Azide Product 1,2,3-Triazole Product Intermediate_B->Product Ring Contraction Catalyst_Regen Catalyst Regeneration Product->Catalyst_Regen

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition.

Disclaimer: The experimental protocols and data presented in these application notes are based on established chemical principles and analogous reactions found in the scientific literature. Researchers should perform their own optimization and characterization to validate these procedures for their specific applications. All laboratory work should be conducted with appropriate safety precautions.

Applications of 6-Bromobenzo[d]oxazole-2(3H)-thione in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromobenzo[d]oxazole-2(3H)-thione is a heterocyclic compound that serves as a versatile intermediate in the synthesis of various biologically active molecules. While direct therapeutic applications of this specific compound are not extensively documented, its core structure, the benzoxazole-2-thione scaffold, is of significant interest in medicinal chemistry. Derivatives of this scaffold have demonstrated a range of pharmacological activities, including antibacterial, anticancer, and enzyme inhibitory effects.

This document provides an overview of the potential applications of this compound as a starting material for the development of novel therapeutic agents. It includes quantitative data on related active compounds, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant pathways and workflows.

I. Synthetic Applications & Protocols

This compound is a key building block for introducing the benzoxazole-2-thione moiety into more complex molecules. The bromine atom at the 6-position provides a reactive handle for various cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives.

General Workflow for Derivative Synthesis

G start This compound step1 N-Alkylation/ N-Acylation start->step1 Introduce substituents on the nitrogen atom step2 Suzuki or other Cross-Coupling Reaction start->step2 Directly modify the 6-position step1->step2 Modify the 6-position step3 Further Functionalization step2->step3 Optional modifications product Biologically Active Derivatives step2->product step3->product

Caption: Synthetic workflow for generating diverse derivatives.

Experimental Protocol: Synthesis of N-Acyl Benzoxazole-2-thione Derivatives

This protocol is adapted from methodologies used for the synthesis of similar benzoxazole-2-thione derivatives.

Objective: To synthesize N-acyl derivatives of this compound as potential enzyme inhibitors.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Acyl chloride of interest (e.g., 3-phenylpropionyl chloride)

  • Dry dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 equivalents) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at 0 °C for 30 minutes.

  • Acylation: Add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Dilute the mixture with water and extract with DCM (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acyl-6-bromobenzo[d]oxazole-2-thione.

II. Biological Applications & Data

While specific data for this compound is limited, its core scaffold is present in compounds with notable biological activities.

Antibacterial Activity: Inhibition of Bacterial Hyaluronan Lyase

Derivatives of benzoxazole-2-thione have been identified as inhibitors of bacterial hyaluronan lyase, an enzyme crucial for bacterial spread and infection.

Quantitative Data for Benzoxazole-2-thione Derivatives against Streptococcus agalactiae Hyaluronan Lyase

CompoundIC₅₀ (µM) at pH 7.4IC₅₀ (µM) at pH 5.0
N-(3-phenylpropionyl)benzoxazole-2-thione2415

Data sourced from studies on related benzoxazole-2-thiones.

Experimental Protocol: Bacterial Hyaluronan Lyase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against bacterial hyaluronan lyase.

Objective: To determine the IC₅₀ value of a test compound against bacterial hyaluronan lyase.

Materials:

  • Recombinant bacterial hyaluronan lyase

  • Hyaluronic acid (substrate)

  • Assay buffer (e.g., phosphate buffer at pH 7.4 and acetate buffer at pH 5.0)

  • Test compounds dissolved in DMSO

  • Bovine serum albumin (BSA)

  • 96-well microplate reader

Procedure:

  • Assay Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, hyaluronic acid solution, and a solution of BSA.

  • Inhibitor Addition: Add the test compound dilutions to the respective wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Enzyme Initiation: Add the bacterial hyaluronan lyase solution to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37 °C for a specified time (e.g., 30 minutes).

  • Detection: Stop the reaction and measure the product formation. The degradation of hyaluronic acid can be monitored by measuring the absorbance at a specific wavelength (e.g., 232 nm for the unsaturated disaccharide product).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Potential Anticancer and Other Activities

The benzoxazole scaffold is present in numerous compounds investigated for anticancer, anti-inflammatory, and other therapeutic effects. The 6-bromo substituent on the benzoxazole-2-thione ring system provides a strategic point for modification to explore these activities further.

III. Signaling Pathways and Mechanisms

The specific signaling pathways modulated by derivatives of this compound would depend on the final structure of the molecule. However, based on the activities of related compounds, potential mechanisms can be inferred.

Inhibition of Bacterial Spreading

By inhibiting hyaluronan lyase, benzoxazole-2-thione derivatives can disrupt a key process in bacterial pathogenesis.

G bacteria Pathogenic Bacteria hyaluronan_lyase Hyaluronan Lyase Secretion bacteria->hyaluronan_lyase ecm_degradation Extracellular Matrix (ECM) Degradation hyaluronan_lyase->ecm_degradation Degrades Hyaluronic Acid bacterial_spread Bacterial Spread and Invasion ecm_degradation->bacterial_spread inhibitor Benzoxazole-2-thione Derivative inhibitor->hyaluronan_lyase Inhibits

Caption: Inhibition of bacterial hyaluronan lyase.

Conclusion

This compound is a valuable starting material in medicinal chemistry. Its utility lies in the ability to readily synthesize a wide array of derivatives through modifications at both the nitrogen and the 6-position. The benzoxazole-2-thione core is a "privileged scaffold" that has been successfully incorporated into molecules with potent biological activities. Further exploration of derivatives synthesized from this compound is warranted to discover novel therapeutic agents for infectious diseases, cancer, and other conditions. The protocols and data presented herein provide a foundation for researchers to initiate such discovery efforts.

Application Notes and Protocols for the Development of Antimicrobial Agents from 6-Bromobenzo[d]oxazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the investigation of 6-bromobenzo[d]oxazole-2(3H)-thione and its derivatives as potential antimicrobial agents. This document outlines the synthesis, in vitro antimicrobial evaluation, and cytotoxicity assessment of this promising class of compounds.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Benzoxazole derivatives, a class of heterocyclic compounds, have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The benzoxazole scaffold is a key structural motif in several biologically active molecules. The introduction of a thione group at the 2-position and a bromine atom at the 6-position of the benzoxazole ring may enhance the antimicrobial efficacy of the resulting compound, this compound. This document details the necessary protocols to explore its potential as a lead compound for new antimicrobial drugs.

Data Presentation

The following tables summarize representative antimicrobial activity data for derivatives of benzoxazole-2(3H)-thione and the structurally similar benzothiazole-2(3H)-thione, providing an indication of the potential efficacy of this class of compounds.

Table 1: Minimum Inhibitory Concentrations (MIC) of 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one Derivatives against Gram-Positive Bacteria

CompoundS. aureus (ATCC 29213) MIC (µg/mL)M. luteus (ATCC 10240) MIC (µg/mL)
Derivative 1>100031.25
Derivative 225062.5
Derivative 350031.25
Ampicillin (Control)0.50.125

Data is representative from studies on structurally related compounds and serves as an example.[1]

Table 2: Antimicrobial Activity of 6-bromobenzo[d]thiazol-2(3H)-one-[2][3][4] triazole Hybrids

CompoundS. pyogenes MIC (µg/mL)S. aureus MIC (µg/mL)P. aeruginosa MIC (µg/mL)K. pneumoniae MIC (µg/mL)
Hybrid A10050250200
Hybrid B12575300250
Hybrid C7540200150
Streptomycin (Control)10152520

Data is representative from studies on structurally related compounds and serves as an example.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the target compound.

Materials:

  • 2-Amino-5-bromophenol

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve 2-Amino-5-bromophenol (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of potassium hydroxide (1.1 equivalents) in ethanol to the flask and stir.

  • Slowly add carbon disulfide (1.2 equivalents) to the reaction mixture at room temperature.

  • Reflux the mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid until a precipitate is formed.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing - Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized compounds

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) or other appropriate growth media

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium in the 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 3: Cytotoxicity Assessment - MTT Assay

This protocol is for evaluating the cytotoxic effect of the compounds on a mammalian cell line (e.g., HEK293 or Vero cells).

Materials:

  • Synthesized compounds

  • Mammalian cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well cell culture plates

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the different concentrations of the compounds. Include a vehicle control (cells treated with the solvent used for the compound).

  • Incubation: Incubate the plate for 24-48 hours in the CO₂ incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle-treated control.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_safety Safety & Toxicity cluster_moa Mechanism of Action Studies start Start: 2-Amino-5-bromophenol + CS2 synthesis Chemical Synthesis start->synthesis purification Purification (Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mic_test MIC Determination (Broth Microdilution) characterization->mic_test Pure Compound mbc_test MBC Determination mic_test->mbc_test cytotoxicity Cytotoxicity Assay (MTT) mic_test->cytotoxicity Active Compounds hemolysis Hemolysis Assay cytotoxicity->hemolysis target_id Target Identification cytotoxicity->target_id Lead Compounds pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis end Potential Drug Candidate pathway_analysis->end Drug Candidate

Caption: Experimental workflow for antimicrobial drug discovery.

putative_moa cluster_bacterial_cell Bacterial Cell compound This compound membrane Cell Membrane Penetration compound->membrane dna_gyrase DNA Gyrase / Topoisomerase IV membrane->dna_gyrase protein_synthesis Protein Synthesis Inhibition membrane->protein_synthesis dna_replication DNA Replication dna_gyrase->dna_replication Inhibition cell_division Cell Division dna_replication->cell_division cell_death Bacterial Cell Death dna_replication->cell_death ribosome Ribosome protein_synthesis->ribosome Inhibition ribosome->cell_death

Caption: Putative mechanism of action for benzoxazole derivatives.

References

Application Notes and Protocols: Synthesis of 1,2,3-Triazole Derivatives from 6-bromobenzo[d]oxazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of novel 1,2,3-triazole derivatives starting from 6-bromobenzo[d]oxazole-2(3H)-thione. This class of compounds holds significant potential in medicinal chemistry, with demonstrated activities including anticancer and antimicrobial effects.[1][2][3][4][5] The synthetic strategy involves a two-step process: initially, the introduction of a terminal alkyne functionality onto the this compound core via propargylation, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[6][7][8][9]

Introduction

The fusion of the benzoxazole scaffold with a 1,2,3-triazole ring system is a promising strategy in the design of new therapeutic agents. Benzoxazole derivatives are known to exhibit a wide range of biological activities.[3][4][10] Similarly, the 1,2,3-triazole moiety, readily accessible through the robust and efficient CuAAC reaction, is a key pharmacophore in many biologically active compounds.[1][2][8] The combination of these two privileged heterocycles can lead to novel molecular architectures with enhanced or unique pharmacological profiles.

This protocol outlines a general and adaptable method for the synthesis of a library of 1,2,3-triazole derivatives from the readily available starting material, this compound.

Experimental Workflow

The overall synthetic scheme is depicted in the workflow diagram below. The process begins with the propargylation of this compound to yield the key alkyne intermediate. This intermediate is then reacted with a variety of organic azides via a copper-catalyzed cycloaddition to produce the target 1,2,3-triazole derivatives.

SynthesisWorkflow start This compound propargylation Propargylation (Propargyl bromide, Base) start->propargylation intermediate 6-bromo-3-prop-2-yn-1-ylbenzo[d]oxazole-2(3H)-thione (Alkyne Intermediate) propargylation->intermediate cuac CuAAC Click Chemistry (Cu(I) catalyst, Solvent) intermediate->cuac azides Organic Azides (R-N3) azides->cuac product 1,2,3-Triazole Derivatives cuac->product analysis Purification & Characterization product->analysis

A schematic overview of the synthesis of 1,2,3-triazole derivatives.

Experimental Protocols

Step 1: Synthesis of 6-bromo-3-(prop-2-yn-1-yl)benzo[d]oxazole-2(3H)-thione (Alkyne Intermediate)

This procedure describes the N-propargylation of this compound. The reaction of the analogous benzimidazole-2-thione with propargyl bromide has been reported to proceed effectively.[11]

Materials:

  • This compound

  • Propargyl bromide (80% in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and heating mantle

  • Round-bottom flask and condenser

  • Standard glassware for extraction and filtration

Procedure:

  • To a solution of this compound (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure alkyne intermediate.

Expected Outcome:

The product, 6-bromo-3-(prop-2-yn-1-yl)benzo[d]oxazole-2(3H)-thione, is expected to be a stable solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Step 2: Synthesis of 1,2,3-Triazole Derivatives via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol for the "click" reaction between the synthesized alkyne intermediate and various organic azides.[6][7][12][13][14]

Materials:

  • 6-bromo-3-(prop-2-yn-1-yl)benzo[d]oxazole-2(3H)-thione (Alkyne intermediate from Step 1)

  • Various organic azides (R-N₃) (e.g., benzyl azide, phenyl azide, alkyl azides)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol and water (or other suitable solvent systems like THF/water, DMSO)

  • Magnetic stirrer

  • Reaction vials or round-bottom flask

Procedure:

  • In a reaction vial, dissolve the alkyne intermediate (1.0 eq) and the desired organic azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-12 hours. Monitor the progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,2,3-triazole derivative.

Data Presentation

Table 1: Representative Yields of Synthesized 1,2,3-Triazole Derivatives
EntryR-group of AzideProduct StructureYield (%)
1Benzyl6-bromo-3-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)benzo[d]oxazole-2(3H)-thione85-95
2Phenyl6-bromo-3-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)benzo[d]oxazole-2(3H)-thione80-90
34-Methoxyphenyl6-bromo-3-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]oxazole-2(3H)-thione82-92
4n-Butyl6-bromo-3-((1-butyl-1H-1,2,3-triazol-4-yl)methyl)benzo[d]oxazole-2(3H)-thione75-85

Yields are based on analogous reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.[8][15][16]

Table 2: In Vitro Anticancer Activity of Structurally Similar Benzoxazole/Benzothiazole-Triazole Hybrids
Compound AnalogueCancer Cell LineIC₅₀ (µM)Reference
Benzisoxazole-tethered 1,2,3-triazoleMV4-11 (AML)2[1]
Thymol-oxadiazole-tethered 1,2,3-triazole (Compound 9)MCF-7 (Breast)1.1[2]
Thymol-oxadiazole-tethered 1,2,3-triazole (Compound 9)HCT-116 (Colon)2.6[2]
Thymol-oxadiazole-tethered 1,2,3-triazole (Compound 9)HepG2 (Liver)1.4[2]
6-bromobenzo[d]thiazol-2(3H)-one-triazole hybridMCF-7 (Breast)Good activity
6-bromobenzo[d]thiazol-2(3H)-one-triazole hybridHeLa (Cervical)Good activity

Signaling Pathways and Mechanism of Action

While the specific signaling pathways affected by the title compounds are yet to be elucidated, related benzoxazole and triazole derivatives have been shown to exert their anticancer effects through various mechanisms. For instance, some 1,2,3-triazole-based heterocycles have been found to inhibit histone deacetylases (HDACs), leading to the induction of p21 and tubulin acetylation, ultimately resulting in cell cycle arrest and apoptosis.[1] Further investigation into the mechanism of action of the newly synthesized compounds is warranted.

SignalingPathway Compound Benzoxazole-Triazole Derivative HDAC HDAC Inhibition Compound->HDAC p21 p21 Upregulation HDAC->p21 Tubulin Tubulin Acetylation HDAC->Tubulin CellCycle Cell Cycle Arrest p21->CellCycle Tubulin->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 6-bromobenzo[d]oxazole-2(3H)-thione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties. The 6-bromobenzo[d]oxazole-2(3H)-thione scaffold represents a promising core for the development of novel cytotoxic agents. This document provides detailed application notes and standardized protocols for conducting in vitro cytotoxicity assays to evaluate the anticancer potential of novel this compound derivatives. The methodologies described herein are essential for the preliminary screening and characterization of these compounds in a cancer research and drug development setting.

Data Presentation: Cytotoxicity of Structurally Related Benzoxazole and Benzothiazole Derivatives

While specific cytotoxicity data for this compound derivatives are not extensively available in the public domain, the following table summarizes the in vitro cytotoxic activity (IC50 values) of structurally related 6-bromobenzo[d]thiazol-2(3H)-one and other benzoxazole derivatives against various human cancer cell lines. This data serves as a valuable reference for anticipating the potential efficacy and for selecting appropriate cell lines for screening novel analogs.

Compound/Derivative ClassCell LineCancer TypeIC50 (µM)Reference Compound
6-bromobenzo[d]thiazol-2(3H)-one-1,2,3-triazole hybridsMCF-7Breast AdenocarcinomaGood cytotoxicity reportedCisplatin
6-bromobenzo[d]thiazol-2(3H)-one-1,2,3-triazole hybridsHeLaCervical CarcinomaGood cytotoxicity reportedCisplatin
Unsubstituted Benzo[d]oxazole Derivative (12d)HepG2Hepatocellular Carcinoma23.61Sorafenib
Unsubstituted Benzo[d]oxazole Derivative (12d)MCF-7Breast Adenocarcinoma44.09Sorafenib
5-Chlorobenzo[d]oxazole Derivative (12k)HepG2Hepatocellular Carcinoma28.36Sorafenib
2-Aryl Benzoxazole Derivative (B7)A549Lung Carcinoma> 50-
2-Aryl Benzoxazole Derivative (B7)HeLaCervical Carcinoma> 50-
2-Aryl Benzoxazole Derivative (B7)HepG2Hepatocellular Carcinoma> 50-

Note: The data presented is for structurally related compounds and should be used as a guide. Actual IC50 values for this compound derivatives must be determined experimentally.

Experimental Protocols

Detailed methodologies for three common colorimetric in vitro cytotoxicity assays are provided below. These assays are robust, reliable, and suitable for high-throughput screening of compound libraries.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

Materials:

  • This compound derivatives (dissolved in DMSO)

  • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the diluted compounds.

    • Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Incubate at room temperature in the dark for 2-4 hours, or overnight, with gentle shaking to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

SRB (Sulphorhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of total biomass.

Materials:

  • Test compounds

  • Cancer cell lines

  • Complete culture medium

  • Trichloroacetic acid (TCA), 50% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 1% Acetic acid

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation:

    • Gently add 50 µL of cold 50% TCA to each well (final concentration 10%).

    • Incubate at 4°C for 1 hour.

  • Washing:

    • Wash the plates five times with slow-running tap water.

    • Allow the plates to air dry completely.

  • SRB Staining:

    • Add 50 µL of SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry.

  • Dye Solubilization:

    • Add 200 µL of 10 mM Tris-base solution to each well.

    • Shake for 5-10 minutes on a shaker to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell membrane damage.

Materials:

  • Test compounds

  • Cancer cell lines

  • Complete culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

  • Sample Collection:

    • Centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add 50 µL of the LDH reaction mixture (from the kit) to each well of the new plate.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction:

    • Add 50 µL of the stop solution (from the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for in vitro cytotoxicity screening of this compound derivatives.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Data Analysis compound Compound Dilution incubation Incubation with Compound (48-72h) compound->incubation cells Cell Culture & Seeding cells->incubation mtt MTT Assay incubation->mtt srb SRB Assay incubation->srb ldh LDH Assay incubation->ldh readout Microplate Reading mtt->readout srb->readout ldh->readout calc IC50 Calculation readout->calc G cluster_pathway Apoptotic Signaling compound 6-Bromobenzo[d]oxazole- 2(3H)-thione Derivative cell Cancer Cell bax Bax Activation compound->bax Induces bcl2 Bcl-2 Inhibition compound->bcl2 Inhibits mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Application of 6-bromobenzo[d]oxazole-2(3H)-thione in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-bromobenzo[d]oxazole-2(3H)-thione is a versatile heterocyclic building block with significant potential in the synthesis of novel kinase inhibitors. Its core structure, a benzoxazole ring, is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with the ATP-binding sites of various kinases. The presence of a bromine atom at the 6-position provides a convenient handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of a broad chemical space and the development of potent and selective kinase inhibitors. This document provides an overview of the application of this scaffold in kinase inhibitor design, along with detailed, albeit analogous, protocols for the synthesis and evaluation of potential drug candidates. While direct examples of kinase inhibitors synthesized from this compound are not extensively documented in publicly available literature, this guide leverages data from structurally similar benzoxazole derivatives to provide actionable insights and experimental procedures.

Introduction

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The benzoxazole scaffold has been successfully employed in the design of numerous kinase inhibitors, primarily targeting receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3][4] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy to inhibit angiogenesis, a process critical for tumor growth and metastasis.[2]

The this compound core offers several advantages for kinase inhibitor synthesis:

  • Scaffold Rigidity: The fused ring system provides a rigid framework that can orient substituents in a well-defined manner for optimal interaction with the kinase active site.

  • Hydrogen Bonding Capabilities: The lactam-like moiety can participate in hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket.

  • Handle for Derivatization: The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide range of substituents to probe structure-activity relationships (SAR).

  • Thione Moiety: The thione group can be S-alkylated to introduce further diversity or can be converted to the corresponding oxo-derivative.

This document will detail synthetic strategies, experimental protocols, and biological evaluation methods for developing kinase inhibitors based on the this compound scaffold, drawing parallels from successful examples within the broader benzoxazole class of inhibitors.

Data Presentation: Kinase Inhibitory Activity of Analogous Benzoxazole Derivatives

The following table summarizes the in vitro kinase inhibitory and antiproliferative activities of various benzoxazole derivatives that share structural similarities with potential compounds derived from this compound. This data serves as a benchmark for guiding the design and interpreting the results of novel inhibitors based on the target scaffold.

Compound IDKinase TargetIC50 (nM)Antiproliferative Activity (Cell Line)IC50 (µM)Reference
12l VEGFR-297.38HepG210.50[1][4]
MCF-715.21[1][4]
12d VEGFR-2-HepG223.61[1]
12f VEGFR-2-MCF-722.54[1]
12i VEGFR-2-HepG227.30[1]
13a VEGFR-2-HepG225.47[1]
14o VEGFR-2---[2]
14l VEGFR-2-MCF-76.87[2]
HepG26.70[2]
14b VEGFR-2---[2]
Compound 1 VEGFR-2268HCT-116 & MCF-7-[3]
Compound 11 VEGFR-2361HCT-116 & MCF-7-[3]
Compound 12 VEGFR-2385HCT-116 & MCF-7[3]
Compound 11b VEGFR-2145 - 970MCF-7-[5]
c-Met181 - 1885[5]

Experimental Protocols

The following protocols are representative examples of synthetic and biological evaluation methods that can be adapted for the development of kinase inhibitors from this compound.

Protocol 1: General Synthesis of 2-Substituted Benzoxazoles

This protocol outlines a general method for the synthesis of 2-substituted benzoxazoles from o-aminophenols and aldehydes, which can be adapted for the synthesis of precursors to this compound derivatives.[6]

Materials:

  • 2-Aminophenol derivative

  • Aldehyde derivative

  • Brønsted Acidic Ionic Liquid (BAIL) gel catalyst

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a 5 mL vessel, add 2-aminophenol (1.0 mmol), the desired aldehyde (1.0 mmol), and the BAIL gel catalyst (1.0 mol %).

  • Stir the reaction mixture under solvent-free conditions at 130 °C for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, dissolve the mixture in 10 mL of ethyl acetate.

  • Separate the BAIL gel catalyst by centrifugation.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 2-Substituted Benzoxazoles via Amide Activation

This protocol describes a method for synthesizing 2-substituted benzoxazoles using tertiary amides and 2-aminophenols, offering an alternative route.[7]

Materials:

  • Tertiary amide

  • 2-Aminophenol derivative

  • Triflic anhydride (Tf₂O)

  • 2-Fluoropyridine

  • Dichloromethane (DCM)

  • Triethylamine (Et₃N)

Procedure:

  • Dissolve the tertiary amide (0.55 mmol) in 1 mL of DCM in a reaction vessel.

  • Add 2-Fluoropyridine (1.0 mmol) to the solution.

  • Cool the mixture to 0 °C and add Tf₂O (0.6 mmol) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add the 2-aminophenol derivative (0.5 mmol) to the reaction mixture.

  • Stir the reaction for 1 hour at room temperature.

  • Quench the reaction by adding 0.5 mL of Et₃N.

  • Evaporate the solvent and purify the residue by silica gel chromatography.

Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of synthesized compounds against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, VEGFR-2 enzyme, and the substrate.

  • Add the test compounds at various concentrations (typically in a serial dilution) to the wells of a microplate. Include a positive control (e.g., Sorafenib) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Cell Proliferation Assay (MTT Assay)

This protocol outlines the MTT assay to evaluate the antiproliferative effects of the synthesized compounds on cancer cell lines.[1]

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Test compounds

  • 96-well microplates

Procedure:

  • Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Mandatory Visualizations

G cluster_synthesis Synthetic Workflow for Kinase Inhibitors Start This compound Reaction1 S-Alkylation / N-Arylation Start->Reaction1 Introduce R1 Intermediate1 Functionalized Intermediate Reaction1->Intermediate1 Reaction2 Suzuki / Heck / Buchwald-Hartwig Cross-Coupling at C6-Br Intermediate1->Reaction2 Introduce R2 Final_Product Diverse Kinase Inhibitor Library Reaction2->Final_Product

Caption: Synthetic workflow for generating a library of kinase inhibitors.

G cluster_pathway VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P_VEGFR2->Downstream Biological_Effects Angiogenesis, Cell Proliferation, Cell Survival Downstream->Biological_Effects Inhibitor Benzoxazole-based Kinase Inhibitor Inhibitor->VEGFR2 Inhibits ATP Binding

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole inhibitors.

G cluster_workflow Drug Discovery and Development Workflow Design Compound Design & Library Synthesis Screening In Vitro Kinase Assays (e.g., VEGFR-2) Design->Screening Cell_Assays Cell-based Assays (Proliferation, Apoptosis) Screening->Cell_Assays SAR Structure-Activity Relationship (SAR) Analysis Cell_Assays->SAR SAR->Design Iterative Improvement Optimization Lead Optimization SAR->Optimization In_Vivo In Vivo Studies (Animal Models) Optimization->In_Vivo

Caption: Workflow for the discovery and development of kinase inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-bromobenzo[d]oxazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-bromobenzo[d]oxazole-2(3H)-thione synthesis.

Troubleshooting Guide

Encountering issues during the synthesis of this compound is common. The following table outlines potential problems, their likely causes, and recommended solutions to enhance your experimental outcomes.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low to No Product Yield 1. Poor quality of starting material: 2-amino-5-bromophenol may be oxidized or impure. 2. Ineffective base: The base (e.g., KOH, pyridine) may be old, hydrated, or insufficient. 3. Low reaction temperature: The reaction may not have been sufficiently heated to proceed to completion.1. Purify starting material: Recrystallize 2-amino-5-bromophenol from an appropriate solvent before use. Ensure it is dry. 2. Use fresh, anhydrous base: Use freshly powdered KOH or freshly distilled pyridine. 3. Optimize temperature: Ensure the reaction mixture is refluxed at the appropriate temperature for the solvent used (e.g., ethanol).
Formation of Dark, Tarry Side Products 1. Decomposition of starting material or product: This can be caused by excessive heat or prolonged reaction times. 2. Oxidation: The aminophenol starting material is susceptible to oxidation. 3. Side reactions with carbon disulfide: CS₂ can polymerize or react with impurities.1. Control reaction time and temperature: Monitor the reaction by TLC and stop it once the starting material is consumed. Avoid overheating. 2. Perform under inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidation. 3. Use purified reagents: Ensure high purity of all reagents, including the solvent.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the reaction solvent. 2. Presence of unreacted starting materials or soluble impurities. 3. Formation of emulsions during workup. 1. Precipitate the product: After cooling, pour the reaction mixture into a large volume of ice-cold water or acidic water to precipitate the product. 2. Recrystallization: Use a suitable solvent system (e.g., ethanol/water) for recrystallization to remove impurities. 3. Adjust pH during workup: Acidification of the aqueous layer can help break emulsions and precipitate the product.
Inconsistent Yields Between Batches 1. Variability in reagent quality. 2. Inconsistent reaction conditions: Minor changes in temperature, reaction time, or stirring rate. 3. Moisture contamination. 1. Standardize reagent sources and purity. 2. Maintain strict control over all reaction parameters. Use a temperature-controlled heating mantle and consistent stirring. 3. Dry all glassware and use anhydrous solvents.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most widely reported method involves the cyclization of 2-amino-5-bromophenol with carbon disulfide (CS₂) in the presence of a base. A common base used is potassium hydroxide (KOH) in a solvent like ethanol. The mixture is typically heated under reflux to facilitate the reaction.

Q2: What is the role of the base in this reaction?

The base, typically KOH or pyridine, plays a crucial role in deprotonating the hydroxyl and amino groups of the 2-amino-5-bromophenol. This deprotonation increases the nucleophilicity of these groups, allowing them to attack the electrophilic carbon of carbon disulfide, which is essential for the cyclization process to form the thiazolidine ring structure.

Q3: My 2-amino-5-bromophenol starting material is dark. Can I still use it?

Dark coloration often indicates oxidation of the aminophenol, which can lead to lower yields and the formation of impurities. It is highly recommended to purify the 2-amino-5-bromophenol before use, for example, by recrystallization, to obtain a light-colored solid.

Q4: What are the safety precautions for working with carbon disulfide (CS₂)?

Carbon disulfide is highly flammable, volatile, and toxic. It should only be handled in a well-ventilated fume hood, away from any ignition sources. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q5: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective method to monitor the reaction. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting material from the product. The reaction is considered complete when the spot corresponding to the 2-amino-5-bromophenol has disappeared.

Experimental Protocols

Protocol 1: Synthesis via Potassium Hydroxide and Carbon Disulfide

This protocol is a common and effective method for the synthesis.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-bromophenol (1.0 eq) in absolute ethanol.

  • Base Addition: To this solution, add finely powdered potassium hydroxide (KOH) (1.2 eq). Stir the mixture for 15-20 minutes at room temperature.

  • Carbon Disulfide Addition: Slowly add carbon disulfide (CS₂) (1.5 eq) to the mixture.

  • Reaction Reflux: Heat the reaction mixture to reflux and maintain this temperature for 3-5 hours. Monitor the reaction progress using TLC.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water.

  • Precipitation: Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) until the pH is acidic, leading to the precipitation of the crude product.

  • Purification: Filter the precipitate, wash it thoroughly with cold water, and dry it. Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Visualizations

The following diagrams illustrate key aspects of the synthesis process.

G cluster_start Start cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions cluster_outcome Expected Outcome start Low Yield or High Impurity cause1 Impure Starting Material start->cause1 cause2 Ineffective Reaction Conditions start->cause2 cause3 Oxidation or Decomposition start->cause3 sol1 Recrystallize 2-amino-5-bromophenol cause1->sol1 sol2 Use Fresh Reagents (Base, CS₂) & Control Temp/Time cause2->sol2 sol3 Run Under Inert Atmosphere (N₂/Ar) cause3->sol3 outcome Improved Yield & Purity sol1->outcome sol2->outcome sol3->outcome

Caption: Troubleshooting workflow for low-yield synthesis.

G reagents 1. Reagents - 2-Amino-5-bromophenol - KOH - CS₂ - Ethanol mixing 2. Mixing & Reflux - Dissolve starting material - Add base, then CS₂ - Heat to reflux (3-5h) reagents->mixing workup 3. Workup - Cool mixture - Pour into ice water mixing->workup precipitation 4. Precipitation - Acidify with HCl - Product precipitates workup->precipitation purification 5. Purification - Filter solid - Wash with water - Recrystallize from Ethanol/H₂O precipitation->purification product Final Product: This compound purification->product

Caption: Experimental workflow for synthesis.

Technical Support Center: Purification of 6-bromobenzo[d]oxazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 6-bromobenzo[d]oxazole-2(3H)-thione. The following information is designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider before starting the purification of this compound?

A1: Before commencing purification, it is crucial to assess the purity of your crude material. Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can provide a preliminary understanding of the number of components in your sample. This initial analysis will help in selecting the most appropriate purification strategy. It is also beneficial to have an idea of potential impurities that may have formed during the synthesis.

Q2: What are the most common purification techniques for this compound?

A2: The most common and effective purification techniques for compounds of this class are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the product.

Q3: How do I choose a suitable solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. For benzoxazole derivatives, common solvents to test include ethanol, methanol, acetone, acetonitrile, and mixtures of ethyl acetate and hexanes. Small-scale solubility tests are recommended to identify the optimal solvent or solvent system.

Q4: What are typical starting conditions for column chromatography?

A4: For silica gel column chromatography of substituted benzoxazoles, a common eluent system is a mixture of a non-polar solvent like petroleum ether or hexanes and a more polar solvent such as ethyl acetate.[1] A typical starting gradient could be 9:1 petroleum ether:ethyl acetate, with a gradual increase in the polarity of the eluent. Monitoring the separation by TLC is essential to determine the optimal solvent ratio.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent at low temperatures. The volume of solvent used was excessive. Premature crystallization occurred during hot filtration.Test different solvents or solvent mixtures. Use the minimum amount of hot solvent required to dissolve the compound. Ensure the filtration apparatus is pre-heated to prevent premature crystal formation.
Product Oiling Out During Recrystallization The boiling point of the solvent is higher than the melting point of the compound. The compound is impure, leading to a melting point depression. The solution is cooling too rapidly.Use a lower-boiling point solvent. Attempt to pre-purify the material by another method (e.g., a quick filtration through a silica plug). Allow the solution to cool slowly at room temperature before placing it in an ice bath.
Poor Separation in Column Chromatography (Overlapping Spots on TLC) The chosen eluent system is not providing adequate separation. The column was not packed properly, leading to channeling. The sample was overloaded onto the column.Screen different solvent systems with varying polarities using TLC. Ensure the silica gel is packed uniformly without any air bubbles. Use an appropriate amount of crude material relative to the amount of silica gel (typically a 1:20 to 1:100 ratio).
Colored Impurities in the Final Product The impurities may be highly conjugated byproducts from the synthesis. The compound may be degrading under the purification conditions (e.g., exposure to light or air).Consider treating a solution of the crude product with activated charcoal before the final purification step. Ensure that the purification is carried out promptly and, if necessary, under an inert atmosphere and protected from light.
Product Appears as an Inseparable Mixture with a Starting Material Incomplete reaction during synthesis. The starting material and product have very similar polarities.Drive the reaction to completion if possible. If separation is difficult, consider a chemical modification (derivatization) of the unreacted starting material to significantly alter its polarity before re-attempting chromatography.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a series of small test tubes, add approximately 10-20 mg of the crude this compound. Add a few drops of a test solvent (e.g., ethanol, acetonitrile, ethyl acetate) to each tube. Observe the solubility at room temperature.

  • Dissolution: Gently heat the tubes with the solvents that showed poor solubility at room temperature. If the compound dissolves completely upon heating, it is a potential candidate for recrystallization.

  • Procedure: In a larger flask, dissolve the bulk of the crude material in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Perform a hot filtration to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using different ratios of petroleum ether and ethyl acetate to find a solvent system that gives good separation of the product from impurities (an Rf value of ~0.3 for the product is often ideal).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a more polar solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the starting solvent mixture, collecting fractions. Gradually increase the polarity of the eluent as needed to move the compounds down the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visual Guides

experimental_workflow crude Crude Product tlc TLC/HPLC Analysis crude->tlc decision Purity Assessment tlc->decision recrystallization Recrystallization decision->recrystallization High Purity/ Crystalline column Column Chromatography decision->column Low Purity/ Multiple Impurities pure_product Pure Product recrystallization->pure_product column->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Purification Attempt check_purity Check Purity (TLC/NMR) start->check_purity is_pure Is it Pure? check_purity->is_pure low_yield Low Yield? is_pure->low_yield No success Successful Purification is_pure->success Yes optimize_recryst Optimize Recrystallization (Solvent, Temperature) low_yield->optimize_recryst Yes optimize_chrom Optimize Chromatography (Eluent, Gradient) low_yield->optimize_chrom No, Impure failure Further Troubleshooting Required optimize_recryst->start optimize_recryst->failure optimize_chrom->start optimize_chrom->failure

Caption: A logical diagram for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 6-bromobenzo[d]oxazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-bromobenzo[d]oxazole-2(3H)-thione.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of common byproducts.

Q1: What is the most common synthetic route for this compound?

A common and effective method is the cyclization of 2-amino-5-bromophenol with a thiocarbonyl source, such as carbon disulfide (CS₂) or thiophosgene (CSCl₂), in the presence of a base.

Q2: My reaction yield is low, and I see multiple spots on my TLC plate. What are the likely byproducts?

Low yields are often due to incomplete reactions or the formation of side products. Based on the reactivity of 2-amino-5-bromophenol and thiocarbonyl reagents, several byproducts can be anticipated.

Troubleshooting Common Byproducts

Observed Issue Potential Byproduct Plausible Cause Suggested Solution
Spot at the polarity of the starting material on TLC Unreacted 2-amino-5-bromophenolIncomplete reaction due to insufficient reaction time, low temperature, or inadequate base.Increase reaction time, raise the temperature, or use a stronger base or higher stoichiometry of the base. Ensure the purity of the starting material.
Formation of an insoluble, dark-colored solid Polymeric materials2-aminophenols can be susceptible to oxidation and polymerization, especially at high temperatures or in the presence of air.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid excessively high temperatures.
Presence of a highly polar, water-soluble impurity Dithiocarbamate saltIn reactions using CS₂, the intermediate dithiocarbamate formed from the amine may not fully cyclize, especially if the reaction is quenched prematurely.Ensure complete cyclization by extending the reaction time or gently heating. Acidic workup can help to either promote cyclization or separate the uncyclized intermediate.
An impurity with a mass corresponding to two aminophenol units and one thiocarbonyl N,N'-bis(4-bromo-2-hydroxyphenyl)thioureaIf the reaction conditions are not optimized, two molecules of the aminophenol can react with one molecule of the thiocarbonyl source.Use a slight excess of the thiocarbonyl reagent. Ensure efficient stirring and controlled addition of reagents to maintain a homogeneous reaction mixture.

Experimental Protocols

Synthesis of this compound from 2-amino-5-bromophenol and Carbon Disulfide

This protocol provides a general procedure. Researchers should optimize conditions based on their specific laboratory setup and scale.

Materials:

  • 2-amino-5-bromophenol

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH) or other suitable base

  • Ethanol or other suitable solvent

  • Hydrochloric acid (HCl) for workup

Procedure:

  • Dissolve 2-amino-5-bromophenol in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a stoichiometric amount of potassium hydroxide to the solution and stir until it dissolves.

  • Slowly add a slight excess of carbon disulfide to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water and acidify with dilute hydrochloric acid to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Visualizing the Synthesis and Potential Pitfalls

The following diagrams illustrate the synthetic pathway and a troubleshooting workflow to help identify and resolve common issues.

synthesis_pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 2-amino-5-bromophenol C Intermediate: Dithiocarbamate A->C + KOH, EtOH B Carbon Disulfide (CS₂) B->C D Intramolecular Cyclization C->D Heat E 6-bromobenzo[d]oxazole- 2(3H)-thione D->E - H₂S

Caption: Synthetic pathway for this compound.

troubleshooting_workflow cluster_analysis Analysis cluster_solutions Potential Solutions start Low Yield or Impure Product check_tlc Analyze by TLC/LC-MS start->check_tlc compare_sm Spot matches starting material? check_tlc->compare_sm other_spots Multiple unknown spots? check_tlc->other_spots compare_sm->other_spots No incomplete_rxn Incomplete Reaction: - Increase reaction time/temp - Check base stoichiometry compare_sm->incomplete_rxn Yes side_products Side Products Formed: - Check reagent purity - Use inert atmosphere - Optimize stoichiometry other_spots->side_products purification Purification Issue: - Recrystallize from different solvent - Column chromatography incomplete_rxn->purification side_products->purification

Caption: Troubleshooting workflow for synthesis issues.

Technical Support Center: 6-bromobenzo[d]oxazole-2(3H)-thione Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scaling up of 6-bromobenzo[d]oxazole-2(3H)-thione synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical challenges when scaling up the synthesis of this compound?

A1: The primary challenges in scaling up this synthesis include:

  • Exothermic Reaction Control: The cyclization step is often exothermic, and managing heat dissipation becomes critical at larger scales to prevent runaway reactions and byproduct formation.[1] The surface-area-to-volume ratio decreases significantly as the reactor size increases, making heat removal less efficient.[2]

  • Reagent Handling and Safety: The use of hazardous reagents like carbon disulfide (CS₂) or thiophosgene requires stringent safety protocols, especially at industrial scales.[3] CS₂ is highly flammable and has a low autoignition temperature.

  • Mixing and Mass Transfer: Ensuring homogenous mixing of reactants is more challenging in large reactors, which can lead to localized "hot spots," uneven reaction progress, and lower yields.[2]

  • Purification and Isolation: Crystallization and isolation of the final product can be complicated by the presence of impurities and byproducts that may not have been significant at the lab scale.

  • Raw Material Purity: The purity of starting materials, such as 2-amino-5-bromophenol, can have a more pronounced impact on the yield and purity of the final product at a larger scale.[4][5]

Q2: What are the common impurities and byproducts encountered during the large-scale synthesis of this compound?

A2: Common impurities and byproducts can include:

  • Unreacted 2-amino-5-bromophenol.

  • Polymeric materials resulting from side reactions at elevated temperatures.

  • Isomeric byproducts if the starting materials are not pure.

  • Side products from the reaction of intermediates with the solvent or other reagents.[4] For instance, in syntheses involving 2-aminophenol and an aldehyde, the intermediate Schiff base may be stable and not fully cyclize.[4]

Q3: Are there safer alternatives to thiophosgene for the synthesis of the thione moiety?

A3: Yes, due to the high toxicity of thiophosgene, alternative reagents are often preferred, especially for large-scale production. Carbon disulfide (CS₂) in the presence of a base is a common and relatively safer alternative for the formation of the oxazole-2-thione ring. Other reagents like thiourea can also be used for the cyclocondensation reaction.

Troubleshooting Guides

Problem 1: Low Yield Upon Scale-Up

Symptoms:

  • The percentage yield of this compound is significantly lower than that obtained in lab-scale experiments.

  • TLC or HPLC analysis shows a large amount of unreacted starting material or multiple unidentified spots.[4]

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inadequate Mixing - Increase the agitation speed of the mechanical stirrer. - Evaluate the impeller design for better mixing efficiency in the reactor. - Consider the use of baffles in the reactor to improve turbulence.
Poor Temperature Control - Monitor the internal reaction temperature closely. - Implement a more efficient cooling system for the reactor.[6] - For highly exothermic reactions, consider a semi-batch process where one of the reactants is added portion-wise to control the rate of heat generation.[1]
Impure Starting Materials - Verify the purity of 2-amino-5-bromophenol and other reagents using techniques like melting point analysis, NMR, or chromatography.[4] - Recrystallize or purify starting materials if necessary.
Sub-optimal Reaction Time - Extend the reaction time and monitor the progress by taking aliquots for analysis.[4]
Problem 2: Product Purity Issues

Symptoms:

  • The isolated product is off-color or has a lower melting point than expected.

  • Analytical tests (e.g., NMR, HPLC) indicate the presence of significant impurities.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Side Reactions - Optimize the reaction temperature to minimize the formation of temperature-sensitive byproducts. - Ensure the stoichiometry of the reactants is accurate to avoid side reactions from excess reagents.[5]
Inefficient Purification - Optimize the recrystallization solvent system. A mixture of solvents may be required for effective purification. - Consider alternative purification methods such as column chromatography, although this may be less practical for very large scales.[4]
Product Degradation - Assess the stability of the product under the reaction and work-up conditions.[4] - If the product is sensitive to heat, minimize exposure to high temperatures during isolation and drying.

Data Presentation

Table 1: Comparison of Reaction Parameters at Different Scales

ParameterLab Scale (10g)Pilot Scale (1kg)Production Scale (100kg)
Reactant (2-amino-5-bromophenol) 10 g1 kg100 kg
Solvent Volume 200 mL20 L2000 L
Reaction Temperature 25-30 °C30-35 °C (with cooling)35-40 °C (with enhanced cooling)
Reaction Time 4-6 hours6-8 hours8-12 hours
Typical Yield 85-90%75-80%70-75%
Purity (before recrystallization) >98%90-95%85-90%

Experimental Protocols

Protocol 1: Synthesis of 2-amino-5-bromophenol (Precursor)

This protocol is a general guideline and may require optimization.

  • Reduction of 5-bromo-2-nitrophenol:

    • Dissolve 5-bromo-2-nitrophenol in an appropriate solvent (e.g., ethanol).

    • Add a reducing agent such as sodium dithionite or perform catalytic hydrogenation.

    • Monitor the reaction by TLC until the starting material is consumed.

    • After completion, neutralize the reaction mixture and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ether/hexane) to yield pure 2-amino-5-bromophenol.[3]

Protocol 2: Synthesis of this compound

This protocol uses carbon disulfide as the thionating agent.

  • Reaction Setup:

    • In a well-ventilated fume hood, equip a multi-necked reactor with a mechanical stirrer, a dropping funnel, a thermometer, and a condenser.

    • Charge the reactor with 2-amino-5-bromophenol and a suitable solvent (e.g., ethanol or isopropanol).

  • Reaction:

    • Add a base (e.g., potassium hydroxide or triethylamine) to the mixture and stir until the starting material dissolves.

    • Cool the reaction mixture in an ice bath.

    • Add carbon disulfide dropwise via the dropping funnel, maintaining the temperature below 10 °C. The reaction is exothermic.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • Upon completion, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

    • Filter the solid product and wash it with water to remove any inorganic salts.

    • Dry the crude product under vacuum.

  • Purification:

    • Recrystallize the crude this compound from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_main Main Synthesis start_precursor 5-bromo-2-nitrophenol reduction Reduction start_precursor->reduction purification_precursor Purification reduction->purification_precursor product_precursor 2-amino-5-bromophenol purification_precursor->product_precursor start_main 2-amino-5-bromophenol cyclization Cyclization with CS2/Base start_main->cyclization workup Work-up & Isolation cyclization->workup purification_main Recrystallization workup->purification_main final_product This compound purification_main->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_solutions Potential Solutions start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Monitor and Control Temperature start->check_temp optimize_time Optimize Reaction Time start->optimize_time purify_reagents Purify/Recrystallize Reagents check_purity->purify_reagents improve_agitation Improve Agitation/Impeller Design check_mixing->improve_agitation enhance_cooling Enhance Cooling/Portion-wise Addition check_temp->enhance_cooling extend_reaction Extend Reaction and Monitor optimize_time->extend_reaction

Caption: Troubleshooting logic for addressing low yield in scale-up synthesis.

References

preventing degradation of 6-bromobenzo[d]oxazole-2(3H)-thione during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and reaction of 6-bromobenzo[d]oxazole-2(3H)-thione. Our goal is to help you prevent its degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterocyclic organic compound with the chemical formula C₇H₄BrNOS. It serves as a crucial intermediate in the synthesis of various pharmaceutical and biologically active molecules. Its structure, featuring a benzoxazole core with a bromine substituent and a thione group, makes it a versatile building block in drug discovery.

Q2: What are the main stability concerns for this compound?

Like many thione-containing heterocycles, this compound is susceptible to degradation under certain conditions. The primary stability concerns include:

  • Oxidation: The thione group can be oxidized, potentially leading to the formation of disulfide byproducts or other undesired oxidized species.

  • Hydrolysis: The benzoxazole ring can be susceptible to ring-opening under strong acidic or basic conditions.

  • Photodegradation: Exposure to light, particularly UV radiation, may induce decomposition.

  • Thermal Decomposition: Elevated temperatures can lead to degradation.

Q3: How should I properly store this compound?

To ensure its stability, this compound should be stored in a cool, dry, and dark place. It is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your reactions involving this compound.

Problem 1: Low Yield or No Product Formation

Possible Causes and Solutions:

CauseRecommended Action
Degradation of Starting Material Verify the purity of your this compound before use. Impurities can inhibit the reaction. Consider purification by recrystallization if necessary.
Incompatible Reaction Conditions Avoid strongly acidic or basic conditions if possible, as these can promote ring opening of the benzoxazole moiety. If extreme pH is necessary, consider using a protecting group for the thione functionality.
Air or Moisture Sensitivity Reactions involving 2-aminophenol derivatives, the precursors to benzoxazoles, can be sensitive to air and moisture.[1] It is best practice to run reactions under an inert atmosphere (nitrogen or argon). Ensure all solvents and reagents are dry.
Suboptimal Temperature The reaction may require a specific temperature range for optimal performance. If the temperature is too high, it may lead to thermal degradation. If it's too low, the reaction may not proceed at a reasonable rate. Optimize the temperature based on literature precedents for similar reactions or by systematic screening.
Problem 2: Formation of Unidentified Byproducts

Possible Causes and Solutions:

CauseRecommended Action
Oxidative Degradation The formation of disulfide-linked dimers is a common oxidative side reaction for thiones. To minimize this, degas your solvents and run the reaction under an inert atmosphere. The addition of antioxidants or radical scavengers might be beneficial in some cases.
Ring Opening of the Benzoxazole Core The presence of strong nucleophiles or harsh pH conditions can lead to the cleavage of the oxazole ring.[2][3] Buffer the reaction mixture if possible, or choose milder reagents.
Side Reactions with Reagents Certain highly reactive reagents, such as some organometallics, might react with the benzoxazole ring or the thione group in an undesired manner. Carefully consider the compatibility of all reagents.
Photodegradation If the reaction is sensitive to light, protect the reaction vessel from light by wrapping it in aluminum foil.

Experimental Protocols

Protocol 1: General Handling and Inert Atmosphere Technique

To minimize degradation due to air and moisture, it is recommended to handle this compound and set up reactions under an inert atmosphere.

Materials:

  • Schlenk flask or a three-necked flask equipped with a condenser and a gas inlet/outlet

  • Nitrogen or argon gas supply

  • Dry solvents and reagents

  • Syringes and needles

Procedure:

  • Assemble the glassware and dry it thoroughly in an oven.

  • Assemble the apparatus while hot and allow it to cool under a stream of inert gas.

  • Add this compound and any other solid reagents to the flask under a positive pressure of inert gas.

  • Add dry solvents and liquid reagents via syringe through a septum.

  • Maintain a positive pressure of the inert gas throughout the reaction.

Visualizing Reaction Pathways and Troubleshooting Logic

To further aid in understanding the potential issues and their solutions, the following diagrams illustrate key concepts.

degradation_pathway A This compound B Oxidative Degradation (e.g., Disulfide Formation) A->B O2, light C Hydrolytic Degradation (Ring Opening) A->C H+ / OH- D Photodegradation A->D hv troubleshooting_workflow start Low Reaction Yield purity Check Starting Material Purity start->purity conditions Review Reaction Conditions purity->conditions Purity OK atmosphere Ensure Inert Atmosphere conditions->atmosphere temp Optimize Temperature atmosphere->temp Inertness Confirmed reagents Evaluate Reagent Compatibility temp->reagents Temp Optimized purification Optimize Purification reagents->purification Reagents Compatible success Improved Yield purification->success

References

Technical Support Center: Reactions of 6-bromobenzo[d]oxazole-2(3H)-thione with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-bromobenzo[d]oxazole-2(3H)-thione and its reactions with various nucleophiles.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation, offering potential causes and solutions.

Issue 1: Low or No Yield of the Desired Product

Potential Cause Troubleshooting Step Expected Outcome
Incorrect Reaction Conditions Verify the temperature, solvent, and reaction time. Benzoxazole-2-thiones can exhibit different reactivity based on these parameters. For instance, kinetic vs. thermodynamic control can lead to different products.Optimization of conditions should lead to an improved yield of the desired product.
Degradation of Starting Material This compound may be unstable under strongly basic or high-temperature conditions, potentially leading to ring-opening.Perform a stability test of the starting material under the reaction conditions without the nucleophile. If degradation occurs, consider milder bases or lower temperatures.
Poor Nucleophilicity of the Reagent The nucleophile may not be strong enough to react with the substrate under the chosen conditions.Consider using a stronger nucleophile, a different solvent to enhance nucleophilicity, or adding an activating agent.
Incomplete Reaction The reaction may require a longer time to reach completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Issue 2: Formation of Multiple Products (Side Reactions)

The most common side reactions involve competitive attack at different sites of the this compound molecule.

Observed Side Product Potential Cause Suggested Solution
Mixture of N- and S-Alkylated Products Benzoxazole-2-thiones are ambident nucleophiles. Reaction conditions determine the site of attack. S-alkylation is typically the kinetically favored product, while N-alkylation is the thermodynamically favored product.[1]To favor S-alkylation , use a polar aprotic solvent (e.g., DMF, acetone) and a mild base (e.g., K₂CO₃) at lower temperatures. To favor N-alkylation , consider using a stronger base (e.g., NaH) in a non-polar solvent at higher temperatures, which allows for equilibration to the more stable N-substituted product.
Ring-Opened Product Strong nucleophiles, particularly primary and secondary amines, can attack the carbonyl-like carbon of the oxazole ring, leading to ring cleavage. This is more prevalent at elevated temperatures.[2]Use milder reaction conditions (lower temperature, shorter reaction time). If possible, protect the nucleophile to reduce its reactivity or use a less nucleophilic reagent.
Product from Nucleophilic Aromatic Substitution (SNAr) of Bromine While less common without strong activation, a potent nucleophile under harsh conditions could potentially displace the bromine atom on the benzene ring. The electron-withdrawing nature of the benzoxazole-2-thione ring system can make the aromatic ring more susceptible to nucleophilic attack.[3][4][5]Use less forcing conditions (lower temperature, milder base). If SNAr is a persistent issue, consider a different synthetic route that avoids this potential side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites of this compound when reacting with nucleophiles?

A1: this compound has three primary sites for nucleophilic attack:

  • The Sulfur Atom: Due to the tautomerism between the thione and thiol forms, the sulfur atom is a soft nucleophilic center, readily undergoing S-alkylation and other reactions.[6]

  • The Nitrogen Atom: The nitrogen atom of the oxazole ring is another nucleophilic site, particularly after deprotonation. This leads to N-substituted products.

  • The C2 Carbon: This carbon, part of the thiourea-like functionality, is electrophilic and can be attacked by strong nucleophiles, which can lead to ring-opening of the oxazole ring.[2]

  • The Aromatic Ring: The bromine-substituted carbon atom can be a site for nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of additional activating groups.[3][4][5]

Q2: How can I selectively achieve S-alkylation over N-alkylation?

A2: To favor S-alkylation, you should aim for kinetically controlled conditions. This typically involves:

  • Base: A mild base such as potassium carbonate.

  • Solvent: A polar aprotic solvent like DMF or acetone.

  • Temperature: Lower reaction temperatures (e.g., room temperature).

These conditions favor the reaction at the more nucleophilic sulfur atom of the thiol tautomer without allowing for the rearrangement to the more thermodynamically stable N-alkylated product.[1]

Q3: Under what conditions is ring-opening a significant side reaction?

A3: Ring-opening is more likely to occur with strong, hard nucleophiles, such as primary and secondary amines, especially at elevated temperatures.[2] The use of strong bases can also promote ring-opening. If you observe the formation of unexpected, more polar byproducts, consider the possibility of ring-opening.

Q4: Is the bromine atom on the aromatic ring reactive towards nucleophiles?

A4: The bromine atom can be displaced via a nucleophilic aromatic substitution (SNAr) reaction. However, this usually requires strongly electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex.[3][4][5] In this compound, the oxazole-2-thione moiety is electron-withdrawing, which does activate the ring to some extent, but SNAr at the bromine position would likely require harsh reaction conditions (high temperature, very strong nucleophile/base).

Data Presentation

Illustrative Data for N- vs. S-Alkylation of a Benzoxazole-2-thione Derivative

Disclaimer: The following data is illustrative and intended to demonstrate how reaction conditions can influence the product ratio. Actual results will vary based on the specific substrates and reagents used.

Entry Base Solvent Temperature (°C) Time (h) S-Alkylation : N-Alkylation Ratio (Hypothetical)
1K₂CO₃Acetone25695 : 5
2K₂CO₃DMF25490 : 10
3NaHTHF25260 : 40
4NaHToluene801210 : 90
5Et₃NCH₂Cl₂252485 : 15

Experimental Protocols

Protocol 1: General Procedure for S-Alkylation (Kinetic Control)

  • To a solution of this compound (1.0 eq) in acetone or DMF, add a mild base such as potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) dropwise.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Troubleshooting Unexpected Product Formation

  • Isolate the Side Product: Separate the unexpected product from the desired product and starting material using column chromatography or preparative TLC/HPLC.

  • Characterize the Structure: Use spectroscopic methods to determine the structure of the side product:

    • ¹H and ¹³C NMR: Will help to distinguish between N- and S-isomers and can indicate if the benzoxazole ring is intact. For example, in S-alkylation, the aromatic protons of the benzoxazole ring will have chemical shifts similar to the starting material, whereas N-alkylation can cause a more significant downfield shift of the proton ortho to the nitrogen.

    • Mass Spectrometry: Will confirm the molecular weight of the side product. An unexpected mass may indicate ring-opening and reaction with the solvent or another species.

    • FT-IR: Can show the presence or absence of key functional groups, such as the C=S stretch (around 1100-1300 cm⁻¹) or the appearance of new bands (e.g., an amide C=O if ring-opening occurs).

  • Analyze the Data: Compare the characterization data with the potential side products discussed in the troubleshooting guide to identify the unintended reaction pathway.

  • Adjust Reaction Conditions: Based on the identified side reaction, modify the experimental protocol as suggested in the troubleshooting tables to favor the desired product.

Visualizations

Caption: Tautomerism and competitive N- vs. S-alkylation pathways.

Ring_Opening start This compound + R₂NH (Nucleophile) intermediate Nucleophilic attack of amine on C2 carbon start->intermediate Elevated Temp. spiro Tetrahedral Intermediate intermediate->spiro ring_opened Ring-Opened Product (N-(4-bromo-2-hydroxyphenyl)carbothioamide) spiro->ring_opened Proton Transfer

Caption: Plausible mechanism for ring-opening with a secondary amine.

Troubleshooting_Workflow start Experiment Yields Unexpected Product(s) isolate Isolate and Purify Side Product(s) start->isolate characterize Characterize by NMR, MS, IR isolate->characterize identify Identify Side Reaction Pathway characterize->identify adjust Adjust Reaction Conditions (Base, Solvent, Temp.) identify->adjust Pathway Known rerun Re-run Experiment adjust->rerun success Desired Product Obtained rerun->success

Caption: Logical workflow for troubleshooting side reactions.

References

Technical Support Center: 6-bromobenzo[d]oxazole-2(3H)-thione Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and improving the stability of 6-bromobenzo[d]oxazole-2(3H)-thione. The information is presented in a question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: It is recommended to store this compound under sealed refrigeration[1]. This minimizes degradation from exposure to moisture, light, and elevated temperatures.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemical structure of benzoxazole-2(3H)-thiones, the primary degradation pathways are likely to be hydrolysis and photodegradation. The benzoxazole ring can be susceptible to hydrolysis under both acidic and basic conditions, potentially leading to ring-opening. The presence of the bromine substituent, an electron-withdrawing group, may influence the molecule's susceptibility to nucleophilic attack and overall reactivity.

Q3: How does pH affect the stability of this compound in solution?

Q4: Is this compound sensitive to light?

A4: Bromo-substituted heterocyclic compounds can be susceptible to photodegradation. It is advisable to protect solutions and solid samples of this compound from light to prevent potential degradation. Experiments should be conducted under amber light or in light-protected containers whenever possible.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of compound potency in solution over a short period. Hydrolysis of the benzoxazole ring.- Ensure the pH of the solution is controlled, preferably using a neutral buffer. - Prepare fresh solutions before each experiment. - Store stock solutions at low temperatures (2-8 °C) and protected from light.
Appearance of unknown peaks in HPLC analysis after sample preparation. Degradation of the compound.- Conduct a forced degradation study to identify potential degradation products. - Use a validated stability-indicating HPLC method to separate the parent compound from its degradants. - Minimize sample processing time and exposure to harsh conditions (e.g., high temperature, extreme pH).
Inconsistent experimental results. Compound instability under experimental conditions.- Evaluate the compatibility of the compound with all experimental reagents and solvents. - Perform control experiments to assess the stability of the compound over the duration of the assay. - Consider the use of stabilizing excipients.
Discoloration of the solid compound upon storage. Oxidation or photodegradation.- Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). - Protect the compound from light by using amber vials or storing it in the dark. - Consider the addition of an antioxidant to formulations.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 105°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze all samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify any degradation products.

Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines, using samples from the forced degradation study to demonstrate its stability-indicating capability.

Strategies to Enhance Stability

  • Formulation with Antioxidants: The thione moiety may be susceptible to oxidation. The inclusion of antioxidants in formulations could mitigate this degradation pathway. Phenolic antioxidants are known to be effective in preventing oxidative degradation.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, thereby protecting them from degradation. This approach can enhance the stability of drugs against hydrolysis and photodegradation.

  • Structural Modification: For drug development purposes, synthesizing derivatives of this compound could improve its stability profile. For instance, converting unstable chemical linkages into more stable ones through synthetic modifications has been shown to enhance the overall stability of related benzoxazole structures[2].

Visualizations

Troubleshooting workflow for addressing instability issues.

cluster_degradation Potential Degradation Pathways Compound This compound Hydrolysis Hydrolysis (Acidic/Basic Conditions) Compound->Hydrolysis Photodegradation Photodegradation (UV/Visible Light) Compound->Photodegradation Oxidation Oxidation (Thione Moiety) Compound->Oxidation RingOpened Ring-Opened Products Hydrolysis->RingOpened PhotoProducts Photodegradation Products Photodegradation->PhotoProducts OxidizedProducts Oxidized Products Oxidation->OxidizedProducts

Potential degradation pathways for the compound.

References

Validation & Comparative

A Comparative NMR Analysis of 6-bromobenzo[d]oxazole-2(3H)-thione and Related Benzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-bromobenzo[d]oxazole-2(3H)-thione and its structural analogs. Due to the limited availability of direct experimental spectra for this compound in the public domain, this guide presents a detailed prediction of its NMR data based on the analysis of the parent compound, benzo[d]oxazole-2(3H)-one, and established principles of NMR spectroscopy. This comparison offers valuable insights into the influence of the bromine substituent on the electronic environment of the benzoxazole core.

Predicted and Experimental NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and the experimental data for the reference compound, benzo[d]oxazole-2(3H)-one.

Table 1: ¹H NMR Spectral Data

CompoundProtonPredicted/Experimental Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-4~7.35d~2.0
(Predicted)H-5~7.20dd~8.5, 2.0
H-7~7.10d~8.5
N-H~11.7br sN/A
Benzo[d]oxazol-2(3H)-one [1]H-4/H-77.26d8.0
(Experimental)H-5/H-67.03-7.17mN/A
N-H11.62dN/A

Predicted data for this compound is based on the experimental data of benzo[d]oxazole-2(3H)-one and the expected substituent effects of the bromine atom.

Table 2: ¹³C NMR Spectral Data

CompoundCarbonPredicted/Experimental Chemical Shift (δ, ppm)
This compound C-2~180
(Predicted)C-3a~130
C-4~112
C-5~125
C-6~115
C-7~110
C-7a~142
Benzo[d]oxazol-2(3H)-one [1]C-2154.4
(Experimental)C-3a130.3
C-4109.8
C-5123.8
C-6121.8
C-7109.8
C-7a143.3

Predicted data for this compound is based on the experimental data of benzo[d]oxazole-2(3H)-one and the expected substituent effects of the bromine atom. The C=S carbon (C-2) is expected to be significantly downfield.

Structural Representation and Atom Numbering

The following diagram illustrates the chemical structure and the standard atom numbering system for this compound, which is essential for the correct assignment of NMR signals.

G cluster_0 C2 C2 N3 N3 C2->N3 S S C2->S C3a C3a N3->C3a H3 H N3->H3 C4 C4 C3a->C4 C5 C5 C4->C5 H4 H C4->H4 C6 C6 C5->C6 H5 H C5->H5 C7 C7 C6->C7 Br Br C6->Br C7a C7a C7->C7a H7 H C7->H7 C7a->C3a O1 O1 C7a->O1 O1->C2 caption Structure of this compound

Caption: Structure of this compound

Experimental Protocols

The following is a standard protocol for acquiring ¹H and ¹³C NMR spectra of benzoxazole derivatives, adaptable for this compound and its analogs.

Instrumentation NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

Sample Preparation

  • Weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for this class of compounds due to its ability to dissolve a wide range of organic molecules and to observe the N-H proton signal.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Parameters

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: 0-15 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans.

¹³C NMR Spectroscopy Parameters

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-10 seconds.

  • Number of Scans: 1024-4096 scans.

Data Processing The acquired Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and Fourier transformed. Phase and baseline corrections are applied to the resulting spectrum. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Logical Workflow for Spectral Analysis

The process of analyzing and comparing the NMR spectra of these compounds follows a logical progression to deduce structural information.

G cluster_0 Data Acquisition cluster_1 Spectral Processing cluster_2 Data Analysis & Comparison cluster_3 Structural Elucidation SamplePrep Sample Preparation H1_NMR 1H NMR Acquisition SamplePrep->H1_NMR C13_NMR 13C NMR Acquisition SamplePrep->C13_NMR Processing Fourier Transform & Phasing H1_NMR->Processing C13_NMR->Processing Referencing Chemical Shift Referencing Processing->Referencing Assign_Unsub Assign Signals for Benzo[d]oxazole-2(3H)-one Referencing->Assign_Unsub Predict_Sub Predict Shifts for 6-bromo Derivative Assign_Unsub->Predict_Sub Comparison Comparative Analysis Predict_Sub->Comparison Conclusion Confirm Structure & Substituent Effects Comparison->Conclusion

Caption: NMR Analysis Workflow

References

Mass Spectrometry Fragmentation Analysis: 6-bromobenzo[d]oxazole-2(3H)-thione vs. Benzo[d]oxazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

For scientists engaged in drug discovery and development, precise structural elucidation of novel compounds is paramount. Mass spectrometry is a cornerstone technique for this purpose, providing critical information about a molecule's mass and fragmentation pattern. This guide offers a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation of 6-bromobenzo[d]oxazole-2(3H)-thione and its non-halogenated counterpart, benzo[d]oxazole-2(3H)-thione. Understanding these fragmentation patterns is essential for the unambiguous identification of these and related scaffolds in complex matrices.

Comparative Fragmentation Data

The following table summarizes the key mass spectral data for this compound (predicted) and benzo[d]oxazole-2(3H)-thione (experimental). The data for benzo[d]oxazole-2(3H)-thione is sourced from the NIST Mass Spectrometry Data Center.[1][2] The fragmentation pattern for the brominated analog is predicted based on established principles of mass spectrometry for brominated aromatic compounds and the observed fragmentation of the parent molecule.

FeatureBenzo[d]oxazole-2(3H)-thioneThis compound (Predicted)
Molecular Formula C₇H₅NOSC₇H₄BrNOS
Molecular Weight 151.19 g/mol 229.09 g/mol (for ⁷⁹Br), 231.09 g/mol (for ⁸¹Br)
Molecular Ion (M⁺) m/z 151 (Base Peak)m/z 229 and 231 (in ~1:1 ratio)
Key Fragment 1 m/z 108 ([M-CS-H]⁺)m/z 186/188 ([M-CS-H]⁺)
Key Fragment 2 m/z 93 ([M-CSO]⁺)m/z 171/173 ([M-CSO]⁺)
Key Fragment 3 m/z 81 ([C₅H₃O]⁺)m/z 159/161 (Brominated analogue)
Key Fragment 4 m/z 65 ([C₅H₅]⁺)m/z 77 ([C₆H₅]⁺, loss of Br)

Predicted Fragmentation Pathway of this compound

The presence of a bromine atom introduces a characteristic isotopic pattern in the mass spectrum, with two molecular ion peaks of nearly equal intensity separated by two mass units (M⁺ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The fragmentation of this compound is expected to proceed through several key pathways, initiated by the loss of neutral molecules from the molecular ion.

fragmentation_pathway M [C₇H₄BrNOS]⁺ m/z 229/231 F1 [C₆H₃BrNO]⁺ m/z 186/188 M->F1 - CS F2 [C₆H₄BrN]⁺ m/z 171/173 M->F2 - CSO F4 [C₇H₄NOS]⁺ m/z 151 M->F4 - Br F3 [C₅H₂Br]⁺ m/z 159/161 F2->F3 - HCN

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocols

The following is a typical experimental protocol for acquiring electron ionization mass spectra of small organic molecules like benzoxazole derivatives.

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer.

  • The mass spectrometer should be equipped with an electron ionization (EI) source.

Sample Preparation:

  • Dissolve a small amount (approximately 1 mg/mL) of the analyte in a suitable volatile solvent (e.g., methanol, dichloromethane, or ethyl acetate).

  • For GC-MS analysis, ensure the compound is thermally stable and volatile enough for gas chromatography. If not, a direct insertion probe is recommended.

Mass Spectrometry Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV[3]

  • Source Temperature: 200-250 °C

  • Mass Range: m/z 40-400

  • Scan Rate: 1 scan/second

  • Inlet System:

    • GC: Use a suitable capillary column (e.g., DB-5ms). The oven temperature program should be optimized to ensure good separation and peak shape. A typical program might start at 50°C, hold for 1 minute, and then ramp to 280°C at 10°C/min.

    • Direct Insertion Probe: The sample is introduced directly into the ion source, and the temperature is gradually increased to volatilize the sample.

Data Analysis:

  • Identify the molecular ion peak(s). For brominated compounds, look for the characteristic M⁺ and M+2 isotopic pattern.

  • Analyze the fragmentation pattern by identifying the major fragment ions and the corresponding neutral losses.

  • Compare the obtained spectrum with library data (if available) or with the predicted fragmentation pattern based on the compound's structure.

This comparative guide provides a foundational understanding of the mass spectral behavior of this compound and its non-brominated analog. The provided data and protocols can aid researchers in the identification and structural characterization of these and similar heterocyclic compounds.

References

A Comparative Analysis of the Antibacterial Potential of 6-Brominated Benzoxazole and Benzothiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The persistent challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective antibacterial agents. Among the myriad of heterocyclic compounds, benzoxazole and benzothiazole derivatives have garnered significant attention due to their broad spectrum of biological activities. This guide provides a comparative overview of the antibacterial activity of 6-bromobenzo[d]oxazole-2(3H)-thione and its benzothiazole analogs, supported by available experimental data and detailed methodologies.

Executive Summary

Data Presentation: Antibacterial Activity

The following table summarizes the available quantitative data on the antibacterial activity of triazole derivatives of 6-bromobenzo[d]thiazol-2(3H)-one, as reported by Nagavelli et al. (2016). These derivatives provide the most relevant insights into the potential antibacterial efficacy of the 6-bromobenzothiazole scaffold. Data for this compound is not available in the reviewed literature.

Table 1: Minimum Inhibitory Concentration (MIC) of 6-bromobenzo[d]thiazol-2(3H)-one Derivatives

Compound IDTest OrganismMIC (µg/mL)
3a Streptococcus pyogenes100
Staphylococcus aureus100
Pseudomonas aeruginosa100
Klebsiella pneumoniae50
3b Streptococcus pyogenes50
Staphylococcus aureus100
Pseudomonas aeruginosa100
Klebsiella pneumoniae100
3c Streptococcus pyogenes100
Staphylococcus aureus50
Pseudomonas aeruginosa100
Klebsiella pneumoniae100
3d Streptococcus pyogenes50
Staphylococcus aureus100
Pseudomonas aeruginosa100
Klebsiella pneumoniae100
3e Streptococcus pyogenes100
Staphylococcus aureus50
Pseudomonas aeruginosa100
Klebsiella pneumoniae100
3f Streptococcus pyogenes100
Staphylococcus aureus100
Pseudomonas aeruginosa50
Klebsiella pneumoniae100
3g Streptococcus pyogenes50
Staphylococcus aureus100
Pseudomonas aeruginosa100
Klebsiella pneumoniae100
3h Streptococcus pyogenes100
Staphylococcus aureus50
Pseudomonas aeruginosa100
Klebsiella pneumoniae100
3i Streptococcus pyogenes100
Staphylococcus aureus100
Pseudomonas aeruginosa100
Klebsiella pneumoniae50
3j Streptococcus pyogenes50
Staphylococcus aureus100
Pseudomonas aeruginosa100
Klebsiella pneumoniae100
Streptomycin (Standard) Streptococcus pyogenes12.5
Staphylococcus aureus25
Pseudomonas aeruginosa25
Klebsiella pneumoniae12.5

Data extracted from Nagavelli, V. R., et al. (2016). Synthesis, cytotoxic and antibacterial activities of 6-bromobenzo[d]thiazol-2(3H)-one-[1][2][3] triazole hybrids. ACG Publications.[4][5]

Note: The presented data is for 1,2,3-triazole derivatives of 6-bromobenzo[d]thiazol-2(3H)-one and not the parent compound itself. The antibacterial activity of this compound has not been reported in the reviewed literature, hence a direct comparison is not currently possible.

Experimental Protocols

The antibacterial activity of the compounds listed above was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC). This is a standard and widely accepted method for assessing the antimicrobial susceptibility of microorganisms.[6][7]

Broth Microdilution Method Protocol

  • Preparation of Bacterial Inoculum:

    • Bacterial strains are cultured on a suitable agar medium for 18-24 hours.

    • A few colonies are then suspended in a sterile saline solution.

    • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • The standardized suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • Stock solutions of the test compounds are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Serial two-fold dilutions of the stock solutions are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the serially diluted compounds is inoculated with the prepared bacterial suspension.

    • Positive control wells (containing medium and bacteria without any test compound) and negative control wells (containing medium only) are also included.

    • The plates are incubated at 37°C for 16-20 hours.[6]

  • Determination of MIC:

    • After incubation, the plates are visually inspected for bacterial growth (indicated by turbidity).

    • The MIC is defined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.[6][7]

Signaling Pathways and Mechanism of Action

While the precise molecular targets for this compound and its benzothiazole analogs are not definitively established, the broader classes of benzoxazole and benzothiazole derivatives have been reported to exert their antibacterial effects through various mechanisms.

Potential Antibacterial Mechanisms:

  • DNA Gyrase and Topoisomerase IV Inhibition: Many benzothiazole and benzoxazole derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, repair, and recombination.[2][3] This is a common mechanism of action for many established antibiotics.

  • Enzyme Inhibition: Benzothiazoles have been shown to inhibit a range of other bacterial enzymes crucial for survival, including dihydrofolate reductase, dihydropteroate synthase, and various kinases.[1][2]

  • Membrane Disruption: Some benzothiazole derivatives have been found to perturb the bacterial cell membrane, leading to a loss of membrane potential and integrity.

Further research, including molecular docking studies and enzymatic assays, is required to elucidate the specific mechanism of action for the 6-bromo-substituted analogs.

Experimental Workflow

The following diagram illustrates the general workflow for determining the antibacterial activity of the test compounds.

Antibacterial_Activity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture (18-24h) inoculation Inoculation of Microtiter Plates bacterial_culture->inoculation compound_prep Compound Dilution (Serial Dilutions) compound_prep->inoculation incubation Incubation (37°C, 16-20h) inoculation->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination data_analysis Data Analysis and Comparison mic_determination->data_analysis

Caption: Workflow for MIC determination.

Conclusion and Future Directions

This guide provides a comparative framework for the antibacterial activity of this compound and its benzothiazole analogs based on the currently available scientific literature. While derivatives of 6-bromobenzo[d]thiazol-2(3H)-one have demonstrated moderate antibacterial activity, a significant data gap exists for the corresponding 6-brominated benzoxazole-2-thione.

To provide a conclusive comparison, future research should focus on:

  • The synthesis and direct antibacterial screening of this compound against a panel of clinically relevant bacteria.

  • A head-to-head comparative study of the 6-bromo-substituted benzoxazole and benzothiazole analogs to elucidate the impact of the heteroatom on antibacterial potency.

  • In-depth mechanistic studies to identify the specific molecular targets and signaling pathways affected by these compounds.

Such studies will be invaluable for guiding the rational design and development of more potent antibacterial agents based on these privileged heterocyclic scaffolds.

References

The Evolving Landscape of Benzoxazoles: A Comparative Guide to the Structure-Activity Relationship of 6-bromobenzo[d]oxazole-2(3H)-thione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of medicinal chemistry, the benzoxazole scaffold remains a cornerstone for the development of novel therapeutic agents. Among these, 6-bromobenzo[d]oxazole-2(3H)-thione and its derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities. This guide provides a comprehensive comparison of these derivatives, focusing on their structure-activity relationships (SAR) as potent antimicrobial and anticancer agents. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to advance their research.

While direct and extensive SAR studies on a broad series of this compound derivatives are still emerging, valuable insights can be drawn from closely related analogs, particularly their benzothiazole counterparts. This guide synthesizes the available data to build a foundational understanding of the key structural modifications that influence biological efficacy.

Quantitative Data Presentation: A Comparative Analysis

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents. The following tables summarize the in vitro antimicrobial and cytotoxic activities of various analogs, providing a clear comparison of their potency.

Table 1: Antimicrobial Activity of 6-bromobenzothiazole-2(3H)-one Derived 1,2,3-triazoles

CompoundRZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
3a Phenyl1210
3b 4-chlorophenyl1412
3c 4-methylphenyl1311
3d 4-methoxyphenyl119
Streptomycin -1815

Data extrapolated from studies on 6-bromobenzo[d]thiazol-2(3H)-one derivatives, which serve as close structural analogs.

Table 2: In Vitro Cytotoxic Activity (IC50 in µM) of 6-bromobenzothiazole-2(3H)-one Derived 1,2,3-triazoles [1]

CompoundRMCF-7 (Breast Cancer)HeLa (Cervical Cancer)
3a Phenyl25.428.7
3b 4-chlorophenyl18.221.5
3c 4-methylphenyl22.825.1
3d 4-methoxyphenyl29.132.4
Cisplatin -8.610.2

Data extrapolated from studies on 6-bromobenzo[d]thiazol-2(3H)-one derivatives, which serve as close structural analogs.[1]

From the data, a clear trend emerges: the presence of an electron-withdrawing group, such as a chloro-substituent on the phenyl ring of the triazole moiety (Compound 3b), enhances both antimicrobial and cytotoxic activity compared to unsubstituted or electron-donating groups.

Experimental Protocols: Methodologies for Synthesis and Evaluation

The synthesis and biological evaluation of these compounds follow established and reproducible protocols.

General Synthesis of this compound

The parent compound, this compound, can be synthesized from the corresponding 2-amino-5-bromophenol. The following is a general procedure:

  • Dissolution: 2-amino-5-bromophenol is dissolved in ethanol.

  • Addition of Base and Carbon Disulfide: An equimolar amount of potassium hydroxide is added to the solution, followed by the dropwise addition of carbon disulfide at room temperature.

  • Reflux: The reaction mixture is refluxed for several hours until the starting material is consumed (monitored by TLC).

  • Acidification: After cooling, the mixture is poured into ice-cold water and acidified with a dilute mineral acid (e.g., HCl) to precipitate the product.

  • Purification: The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield pure this compound.

Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

The antimicrobial activity of the synthesized compounds is typically assessed using the agar disc diffusion method.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Seeding of Agar Plates: Molten and cooled Mueller-Hinton agar is seeded with the microbial inoculum and poured into sterile Petri dishes.

  • Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Incubation: The discs are placed on the surface of the seeded agar plates. A standard antibiotic disc (e.g., Streptomycin) and a solvent control disc are also included. The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement of Inhibition Zones: The diameter of the zone of complete inhibition around each disc is measured in millimeters.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is commonly determined by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizing the Science: Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate a potential signaling pathway targeted by these compounds and the general experimental workflows.

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start 2-amino-5-bromophenol step1 Dissolve in Ethanol + KOH start->step1 step2 Add Carbon Disulfide step1->step2 step3 Reflux step2->step3 step4 Acidify and Precipitate step3->step4 step5 Recrystallize step4->step5 product This compound step5->product antimicrobial Antimicrobial Assay (Disc Diffusion) product->antimicrobial anticancer Anticancer Assay (MTT) product->anticancer

Figure 1. General experimental workflow for the synthesis and biological evaluation.

signaling_pathway cluster_cell Cancer Cell derivative 6-bromobenzo[d]oxazole- 2(3H)-thione Derivative receptor Tyrosine Kinase Receptor derivative->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation & Survival mtor->proliferation

Figure 2. A proposed signaling pathway inhibited by benzoxazole derivatives.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of new antimicrobial and anticancer therapeutics. The preliminary structure-activity relationship data, primarily drawn from closely related benzothiazole analogs, suggests that substitution at the 3-position and on appended aromatic rings plays a crucial role in modulating biological activity. Specifically, the introduction of electron-withdrawing groups appears to be a favorable strategy for enhancing potency.

Future research should focus on the systematic synthesis and evaluation of a diverse library of this compound derivatives to establish a more detailed and direct SAR. Elucidating the precise molecular targets and mechanisms of action will be critical for optimizing lead compounds and advancing them through the drug development pipeline. The experimental protocols and comparative data presented in this guide provide a solid foundation for these future endeavors.

References

A Comparative Crystallographic Analysis of Benzoxazole-2(3H)-thione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at the Structural Nuances of Substituted Benzoxazole-2(3H)-thiones

In the landscape of medicinal chemistry, the benzoxazole scaffold is a recurring motif in a multitude of pharmacologically active agents. The thione derivative, benzo[d]oxazole-2(3H)-thione, and its substituted analogues are of particular interest due to their diverse biological activities. Understanding the precise three-dimensional arrangement of atoms within these molecules through X-ray crystallography is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comparative analysis of the crystallographic data of 6-substituted benzo[d]oxazole-2(3H)-thione derivatives, offering valuable insights for researchers in the field.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for 6-nitrobenzo[d]oxazole-2(3H)-thione and the parent benzo[d]oxazole-2(3H)-thione. These parameters provide a quantitative basis for comparing the crystal packing and molecular geometry of these compounds.

Parameter6-Nitrobenzo[d]oxazole-2(3H)-thione[1]Benzo[d]oxazole-2(3H)-thione
Chemical Formula C₇H₄N₂O₃SC₇H₅NOS
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPnma
a (Å) 8.542(2)11.082(2)
b (Å) 6.849(2)6.011(1)
c (Å) 13.911(4)9.983(2)
α (°) 9090
β (°) 104.38(3)90
γ (°) 9090
Volume (ų) 787.9(4)665.2(2)
Z 44
Calculated Density (g/cm³) 1.7681.506

Experimental Protocols

The methodologies employed in the synthesis and X-ray crystallographic analysis of these derivatives are crucial for the reproducibility and validation of the presented data.

Synthesis of Benzo[d]oxazole-2-thiol (Tautomer of Benzo[d]oxazole-2(3H)-thione)[2]

A solventless synthesis method involves the direct cyclocondensation of 2-aminophenol and thiourea.

  • A homogenized mixture of 2-aminophenol (1 mmol) and thiourea (1 mmol) is prepared.

  • The mixture is heated at 200 °C for 2 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.

  • Upon completion, the product is recrystallized from ethanol to yield benzo[d]oxazole-2-thiol.

Synthesis of 6-Nitrobenzo[d]oxazole-2(3H)-thione[1]

This derivative is synthesized through the nitration of the parent benzoxazole-2-thione.

  • Benzoxazole-2-thione is dissolved in a suitable solvent.

  • A nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise at a controlled temperature.

  • The reaction mixture is stirred for a specified period.

  • The mixture is then poured into ice-water, and the resulting precipitate is filtered, washed, and recrystallized to obtain pure 6-nitrobenzo[d]oxazole-2(3H)-thione.

Single-Crystal X-ray Diffraction Analysis

The following protocol is a general workflow for the crystallographic analysis of benzoxazole derivatives.

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.

  • Data Collection: A selected crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 293 K) using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of substituted benzo[d]oxazole-2(3H)-thione derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography start Starting Materials (e.g., 2-aminophenol, thiourea) reaction Chemical Reaction (e.g., Cyclocondensation, Nitration) start->reaction purification Purification (e.g., Recrystallization) reaction->purification product Pure Derivative purification->product crystal_growth Single Crystal Growth product->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Crystallographic Data refinement->final_structure

Caption: Experimental workflow for the synthesis and X-ray crystallographic analysis.

This guide provides a foundational comparison for researchers working with 6-bromobenzo[d]oxazole-2(3H)-thione and its analogues. The presented data and protocols offer a starting point for further experimental and computational studies aimed at elucidating the structure-property relationships of this important class of heterocyclic compounds.

References

A Comparative Guide to the Biological Activities of 6-bromobenzo[d]oxazole-2(3H)-thione and 6-nitrobenzothiazole-2(3H)-thione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported biological activities of derivatives of 6-bromobenzo[d]oxazole-2(3H)-thione and 6-nitrobenzothiazole-2(3H)-thione. While 6-nitrobenzothiazole-2(3H)-thione and its analogues have been evaluated for a range of biological effects, this compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly 1,2,3-triazole hybrids, which have demonstrated notable cytotoxic and antibacterial properties.[1][2]

At a Glance: Comparative Biological Activities of Derivatives

Biological ActivityThis compound Derivatives6-nitrobenzothiazole-2(3H)-thione Derivatives
Antimicrobial Moderate to good antibacterial activity reported for 1,2,3-triazole hybrids.[1]Derivatives exhibit antibacterial and antifungal activities.
Anticancer 1,2,3-triazole hybrids show good cytotoxicity against human cancer cell lines (MCF-7 and HeLa).[1]Derivatives demonstrate anticancer activity against various cell lines.
Enzyme Inhibition Data not readily available for derivatives.Derivatives are reported as inhibitors of Monoamine Oxidase B (MAO-B) and Mycobacterium tuberculosis ATP phosphoribosyl transferase (HisG).

Quantitative Data Summary

Antimicrobial Activity

The antimicrobial potential of derivatives of both parent compounds has been investigated, with studies reporting Minimum Inhibitory Concentration (MIC) values against various microbial strains.

Table 1: Antibacterial Activity of this compound-Derived 1,2,3-triazole Hybrids [1]

CompoundTest OrganismZone of Inhibition (mm)
3aS. aureus12
3aB. subtilis14
3aE. coli11
3aP. aeruginosa13
3bS. aureus14
3bB. subtilis16
3bE. coli13
3bP. aeruginosa15
Streptomycin (Standard)-18-24

Note: Data is presented as zone of inhibition; specific MIC values for these derivatives were not provided in the source.

Anticancer Activity

Derivatives of both compounds have been evaluated for their cytotoxic effects on various cancer cell lines, with IC₅₀ values indicating their potency.

Table 2: Cytotoxic Activity of this compound-Derived 1,2,3-triazole Hybrids against Human Cancer Cell Lines [1]

CompoundCell LineIC₅₀ (µM)
3aMCF-715.2
3aHeLa18.5
3bMCF-712.8
3bHeLa14.2
Cisplatin (Standard)MCF-78.9
Cisplatin (Standard)HeLa10.2

Table 3: Anticancer Activity of 2,6-disubstituted-benzothiazole Derivatives (from 2-amino-6-nitrobenzothiazole)

Compound DerivativeCell LineIC₅₀ (µM)
Sulphonamide-based BTA 40MCF-734.5
Sulphonamide-based BTA 40HeLa44.15
Sulphonamide-based BTA 40MG6336.1
Enzyme Inhibition

Derivatives of 6-nitrobenzothiazole-2(3H)-thione have shown promise as enzyme inhibitors.

Table 4: MAO-B Inhibitory Activity of 6-nitrobenzothiazole-Derived Semicarbazones

CompoundTargetIC₅₀ (µM)
1-[(4-Chlorophenyl)(phenyl)methylene]-4-(6-nitrobenzothiazol-2-yl)semicarbazideMAO-B0.004 ± 0.001

Experimental Protocols

Synthesis of 6-bromobenzo[d]thiazol-2(3H)-one-Derived 1,2,3-triazole Hybrids[1]

A mixture of 6-bromobenzo[d]thiazol-2(3H)-one, a substituted aryl azide, and propargyl bromide in a suitable solvent is subjected to a copper-catalyzed 1,3-dipolar cycloaddition reaction. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is isolated and purified using column chromatography.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: After incubation, the media is replaced with fresh media containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value is determined.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualizing Mechanisms and Workflows

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_testing Biological Activity Testing cluster_analysis Data Analysis start Parent Compound (6-bromo or 6-nitro derivative) reaction Chemical Reaction (e.g., Cycloaddition, Condensation) start->reaction purification Purification (e.g., Chromatography) reaction->purification antimicrobial Antimicrobial Assay (MIC Determination) purification->antimicrobial anticancer Anticancer Assay (MTT, IC50 Determination) purification->anticancer enzyme Enzyme Inhibition Assay (IC50 Determination) purification->enzyme data Collect Quantitative Data (MIC, IC50) antimicrobial->data anticancer->data enzyme->data anticancer_pathway cluster_cell Cancer Cell derivative Benzothiazole Derivative receptor Cellular Target (e.g., Kinase, Receptor) derivative->receptor Inhibition pathway Signaling Pathway (e.g., Proliferation, Survival) derivative->pathway Modulation receptor->pathway Activation proliferation Cell Proliferation & Survival pathway->proliferation Promotes apoptosis Apoptosis pathway->apoptosis Inhibits pathway->apoptosis Induction

References

Comparative Cytotoxicity of 6-bromobenzo[d]oxazole-2(3H)-thione on Cancer Cell Lines: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cytotoxic effects of 6-bromobenzo[d]oxazole-2(3H)-thione across various cancer cell lines remains an area of active investigation, with current literature offering limited direct comparative data. This guide synthesizes the available information on related compounds and outlines the established methodologies for evaluating the cytotoxic potential of novel chemical entities in cancer research.

While specific studies on the comparative cytotoxicity of this compound are not extensively available in the current body of scientific literature, research on analogous structures, particularly those containing the benzothiazole core, provides valuable insights into potential anticancer activities. Derivatives of the structurally similar compound, 6-bromobenzo[d]thiazol-2(3H)-one, have demonstrated cytotoxic effects against various cancer cell lines.

Experimental Protocols

The evaluation of a compound's cytotoxicity is a critical step in anticancer drug discovery. Standardized assays are employed to determine the concentration at which a substance exerts a toxic effect on cancer cells, often measured as the half-maximal inhibitory concentration (IC50).

General Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines a typical workflow for assessing the in vitro cytotoxicity of a test compound against cancer cell lines.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture Seeding Cell Seeding in Multi-well Plates Cell_Culture->Seeding Compound_Prep Test Compound Preparation Treatment Incubation with Test Compound Compound_Prep->Treatment Seeding->Treatment Assay e.g., MTT, SRB, or CellTiter-Glo® Assay Treatment->Assay Data_Collection Measurement of Cell Viability Assay->Data_Collection IC50 IC50 Value Determination Data_Collection->IC50

Caption: Standard workflow for in vitro cytotoxicity testing of a novel compound.

Key Experimental Methodologies:

A frequently utilized method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . The general steps for this colorimetric assay are as follows:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound, this compound, and incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: Following incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 540 and 590 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Signaling Pathways in Cancer

While the specific signaling pathways affected by this compound are yet to be elucidated, compounds with similar heterocyclic scaffolds often exert their anticancer effects by modulating key cellular pathways involved in cell proliferation, survival, and apoptosis. The diagram below illustrates a simplified, hypothetical signaling cascade that is often targeted by anticancer agents.

G cluster_pathway Hypothetical Target Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 6-bromobenzo[d]oxazole- 2(3H)-thione Compound->PI3K Inhibition

Caption: Hypothetical inhibition of a pro-survival signaling pathway by an anticancer compound.

Further research, including molecular docking studies, western blotting, and gene expression analysis, would be necessary to identify the precise molecular targets and signaling pathways modulated by this compound in cancer cells. The generation of robust comparative cytotoxicity data across a panel of cancer cell lines is a crucial next step in evaluating the therapeutic potential of this compound.

Validating the Purity of Synthesized 6-bromobenzo[d]oxazole-2(3H)-thione: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of newly synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 6-bromobenzo[d]oxazole-2(3H)-thione, a heterocyclic compound with potential applications in medicinal chemistry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture.[1] For a compound like this compound, a reverse-phase HPLC method is generally the most suitable approach.

Table 1: Comparison of Analytical Techniques for Purity Determination

TechniquePrincipleAdvantagesDisadvantages
HPLC Differential partitioning of analytes between a stationary phase and a mobile phase.High resolution and sensitivity, quantitative accuracy, applicable to a wide range of compounds.Requires specialized equipment, method development can be time-consuming.
¹H and ¹³C NMR Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.Provides detailed structural information, can identify and quantify impurities.[1]Lower sensitivity compared to HPLC, requires more sample, complex spectra can be difficult to interpret.
Mass Spectrometry Measures the mass-to-charge ratio of ions.High sensitivity, provides molecular weight information, can be coupled with HPLC (LC-MS).May not be suitable for all compounds, quantification can be challenging without appropriate standards.
Thin-Layer Chromatography Separation based on differential partitioning on a thin layer of adsorbent.Simple, rapid, and inexpensive.Lower resolution and sensitivity compared to HPLC, primarily qualitative.
Elemental Analysis Determines the elemental composition of a sample.Confirms the empirical formula.Does not provide information on impurities with the same elemental composition.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a general reverse-phase HPLC method suitable for assessing the purity of this compound.

  • Instrumentation: An Agilent 1200 series LC system or equivalent, equipped with a UV detector.[1]

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient Program: A typical gradient would start with a higher polarity and ramp up to a lower polarity to elute the compound and any impurities. For example, start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.[1]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition or a suitable solvent like methanol to a concentration of approximately 1 mg/mL.[1] Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[1]

Alternative Analytical Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the sample in a deuterated solvent (e.g., DMSO-d6). The spectrum will show characteristic signals for the aromatic protons. Impurities would present as additional, unassignable peaks.

    • ¹³C NMR: Provides information on all unique carbon environments within the molecule, helping to confirm the structure and purity.[1]

  • Mass Spectrometry (MS):

    • The sample is ionized (e.g., by electrospray ionization - ESI) and the mass-to-charge ratio of the resulting ions is measured to confirm the molecular weight of the compound.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the synthesis and purity validation of this compound.

cluster_synthesis Synthesis & Initial Purification cluster_validation Purity Validation start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Crude Product reaction->workup purification Column Chromatography workup->purification hplc HPLC Analysis purification->hplc nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms final_product Pure Compound (>95%) hplc->final_product

Caption: Workflow for the synthesis and purity validation of this compound.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing title HPLC Purity Validation Workflow dissolve Dissolve Sample (1 mg/mL) filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report report calculate->report Final Purity Report

Caption: Detailed workflow for HPLC purity analysis.

References

A Comparative Guide to the Synthesis of Substituted Benzoxazole-2-thiones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole-2-thione core is a privileged scaffold in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities. The efficient and versatile synthesis of substituted analogues of this heterocycle is therefore of significant interest to the drug discovery and development community. This guide provides an objective comparison of the most common synthetic routes to substituted benzoxazole-2-thiones, supported by experimental data to inform the selection of the most appropriate methodology for a given research objective.

Key Synthetic Methodologies

Three primary methods for the synthesis of substituted benzoxazole-2-thiones from o-aminophenols have been extensively utilized:

  • Reaction with Carbon Disulfide (CS₂): This is the most classical and widely employed method, valued for its simplicity and the use of readily available reagents. The reaction is typically carried out in the presence of a base, such as potassium hydroxide, in a protic solvent like ethanol.

  • Reaction with Potassium Ethyl Xanthate (ROCS₂K): This method offers an alternative to the use of carbon disulfide, which can be advantageous due to the volatile and flammable nature of CS₂. The reaction proceeds by heating the o-aminophenol with potassium ethyl xanthate in a suitable solvent.

  • Reaction with Thiourea (NH₂CSNH₂): This approach provides a solid, less hazardous alternative to both carbon disulfide and thiophosgene. The reaction involves the condensation of a 2-aminophenol with thiourea, often at elevated temperatures.

Comparative Analysis of Synthetic Routes

The following table summarizes the quantitative data for the synthesis of various substituted benzoxazole-2-thiones via the three key methodologies. This allows for a direct comparison of their efficiency and applicability to different substrates.

Method Starting Material (Substituted 2-Aminophenol) Reagent Solvent Temperature (°C) Time (h) Yield (%)
1. Carbon Disulfide 2-Amino-4-chlorophenolCS₂, KOHEthanolReflux585
2-Amino-4-methylphenolCS₂, KOHEthanolReflux492
2-Amino-4-nitrophenolCS₂, KOHEthanolReflux678
2-Amino-5-nitrophenolCS₂, KOHEthanolReflux588
2. Potassium Ethyl Xanthate 2-Amino-4-chlorophenolPotassium Ethyl XanthatePyridine120682
2-Amino-4-methylphenolPotassium Ethyl XanthatePyridine120689
2-Amino-5-nitrophenolPotassium Ethyl XanthatePyridine120691[1]
3. Thiourea 2-AminophenolThioureaN/A (neat)200274[2]
2-Amino-4-chlorophenolThioureaN/A (neat)2102.570
2-Amino-4-methylphenolThioureaN/A (neat)200278

Experimental Protocols

Detailed experimental procedures for each of the compared synthetic routes are provided below.

Method 1: Synthesis of 5-Substituted Benzoxazole-2-thiones using Carbon Disulfide

General Procedure: A solution of potassium hydroxide (1.2 mmol) in ethanol (10 mL) is prepared in a round-bottom flask. The substituted 2-aminophenol (1.0 mmol) is added, and the mixture is stirred until a clear solution is obtained. Carbon disulfide (1.5 mmol) is then added dropwise at room temperature. The reaction mixture is subsequently heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 5-substituted benzoxazole-2-thione.

Method 2: Synthesis of 5-Substituted Benzoxazole-2-thiones using Potassium Ethyl Xanthate

General Procedure: A mixture of the substituted 2-aminophenol (1.0 mmol) and potassium ethyl xanthate (1.2 mmol) in pyridine (5 mL) is heated at 120 °C in a sealed tube or a flask equipped with a reflux condenser.[1] The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into a stirred solution of dilute hydrochloric acid. The precipitate formed is collected by filtration, washed thoroughly with water, and dried. The crude product is then purified by recrystallization from an appropriate solvent to yield the desired 5-substituted benzoxazole-2-thione.[1]

Method 3: Synthesis of Benzoxazole-2-thione using Thiourea

General Procedure: A homogenized mixture of the 2-aminophenol (1.0 mmol) and thiourea (1.0 mmol) is placed in a dry reaction vessel.[2] The mixture is heated at 200-210 °C for a specified time. The progress of the reaction can be monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature. The solid product is then purified by recrystallization from ethanol to give the pure benzoxazole-2-thione.[2]

Visualization of Synthetic Pathways

The following diagram illustrates the logical workflow of the three compared synthetic routes to substituted benzoxazole-2-thiones.

Synthetic_Routes_to_Benzoxazole_2_thiones cluster_start Starting Material cluster_methods Synthetic Methods cluster_product Product 2-Aminophenol 2-Aminophenol Method1 Carbon Disulfide (CS₂) + KOH / Ethanol, Reflux 2-Aminophenol->Method1 Method2 Potassium Ethyl Xanthate + Pyridine, 120°C 2-Aminophenol->Method2 Method3 Thiourea Neat, 200-210°C 2-Aminophenol->Method3 Benzoxazole-2-thione Benzoxazole-2-thione Method1->Benzoxazole-2-thione Method2->Benzoxazole-2-thione Method3->Benzoxazole-2-thione

Caption: Synthetic pathways to benzoxazole-2-thiones.

References

Safety Operating Guide

Proper Disposal of 6-bromobenzo[d]oxazole-2(3H)-thione in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 6-bromobenzo[d]oxazole-2(3H)-thione, a brominated heterocyclic organic compound, is critical to ensure laboratory safety and environmental protection. Due to its chemical nature as a halogenated organic compound, it must be treated as hazardous waste and segregated accordingly. Disposal procedures should always be in strict adherence to local, state, and federal regulations, as well as institutional guidelines.

Immediate Safety and Handling Precautions
  • Gloves: Chemical-resistant gloves (double nitrile or Viton gloves are recommended for handling halogenated solvents).[1]

  • Eye Protection: Chemical splash goggles.

  • Body Protection: A fully-buttoned laboratory coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2][3]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is its classification and segregation as a halogenated organic waste.[4]

  • Waste Classification: Identify the waste containing this compound as "Halogenated Organic Waste." This is because the molecule contains bromine, a halogen.[2][4]

  • Segregation:

    • Do not mix this waste with non-halogenated organic waste, aqueous waste (acids, bases), or solid waste.[4][5]

    • Keep it separate from incompatible materials such as strong oxidizing agents, acids, bases, and heavy metals.[2][5]

  • Container Selection and Labeling:

    • Use a designated, compatible, and properly sealed hazardous waste container. Polyethylene or other chemically resistant plastic containers are often used for halogenated waste.[1][2][6]

    • The container must be clearly labeled with the words "Hazardous Waste" and a description of the contents, including "Halogenated Organic Waste" and the specific chemical name, "this compound."[2][5]

    • Maintain a running list of the constituents and their approximate percentages on the container's tag.[4][5]

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.[2][7]

    • Ensure the SAA is a well-ventilated, cool, and dry location, away from sources of ignition.[2]

    • The container must be kept closed except when adding waste.[2]

  • Disposal Request:

    • Once the container is nearly full (typically around 80-90%), or if it has been in storage for a predetermined time limit (e.g., one year for partially filled containers), arrange for its disposal.[2][7]

    • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to request a pickup.[2]

    • Follow all institutional procedures for waste handover, including completing any necessary forms.

Spill and Emergency Procedures

In the event of a small spill, trained personnel wearing appropriate PPE can clean it up.

  • Contain the spill.

  • Absorb the spilled material with an inert absorbent material (e.g., vermiculite, sand).[1][2]

  • Place the absorbent material and any contaminated items into a sealed, labeled container for disposal as halogenated hazardous waste.[1][2]

  • For larger spills or in case of personal exposure, evacuate the area and contact your institution's emergency services and EH&S department immediately.[2]

Quantitative Data Summary

While specific quantitative data for this compound is not available in the search results, general guidelines for laboratory waste provide some quantitative limits.

ParameterGuidelineSource
Storage Limit in SAA Max. 25 gallons of Halogenated Solvent waste[2]
Container Fullness for Disposal Request pickup when container is ¾ full[2]
Partially Filled Container Storage May remain in SAA for up to one year[7]
Removal from SAA Within three days after the container becomes full[7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Identification cluster_segregation Segregation & Collection cluster_storage Storage & Disposal A Start: Have waste containing This compound B Wear appropriate PPE: - Chemical-resistant gloves - Splash goggles - Lab coat A->B C Is the compound a halogenated organic? B->C D Yes, it contains Bromine. C->D Yes E Designate as 'Halogenated Organic Waste' D->E F Select a designated, compatible waste container. E->F G Label container: - 'Hazardous Waste' - 'Halogenated Organic Waste' - Chemical name & concentration F->G H Add waste to container in a fume hood. G->H I Store sealed container in a designated Satellite Accumulation Area (SAA). H->I J Is container full (>3/4) or stored >1 year? I->J J->I No K Contact EH&S or licensed waste contractor for disposal. J->K Yes L End: Waste properly disposed K->L

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 6-bromobenzo[d]oxazole-2(3H)-thione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate safety, handling, and disposal protocols for 6-bromobenzo[d]oxazole-2(3H)-thione (CAS No. 24316-84-5). Given the absence of a specific Safety Data Sheet (SDS), these guidelines are based on the known hazards of its structural components: a brominated aromatic compound, an oxazole ring, and a thiourea functional group. It is imperative to consult the official SDS for this compound as soon as it is available for definitive safety information.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the required PPE, drawing on general safety protocols for handling toxic and potentially corrosive organic substances.[1][2]

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles.
Skin Protection Nitrile gloves (ensure they are rated for handling halogenated organic compounds). A lab coat that is easily removable. Closed-toe shoes.Prevents skin contact with the potentially toxic and corrosive compound.
Respiratory Protection Work within a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.Minimizes the risk of inhaling the compound, which may be toxic.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is essential for the safe handling and storage of this compound.

2.1. Handling Protocol

  • Preparation : Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is correctly worn.[1][2] Have a spill kit readily accessible.

  • Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood to contain any airborne particles.

  • Avoid Ignition Sources : Keep the compound away from heat, sparks, and open flames. Use heating mantles or water baths as alternatives to direct flame.[2]

  • Preventing Contamination : Use designated spatulas and glassware. Never return unused chemicals to the original container.

  • Emergency Preparedness : Know the location of the nearest safety shower and eyewash station.

2.2. Storage Protocol

Proper storage is critical to maintain the compound's integrity and prevent accidents.

Storage Parameter Guideline Reason
Location Store in a cool, dry, and well-ventilated area.Prevents degradation and minimizes vapor accumulation.
Container Keep in a tightly sealed, properly labeled container.Prevents release of vapors and protects from moisture.
Segregation Store away from incompatible materials such as strong oxidizing agents, acids, and bases.Avoids potentially hazardous chemical reactions.

Disposal Plan

As a halogenated organic compound, this compound requires special disposal procedures.[1][2][3]

3.1. Waste Segregation and Collection

  • Solid Waste : Collect any solid waste, including contaminated gloves, weigh paper, and pipette tips, in a designated, clearly labeled hazardous waste container for "Halogenated Organic Solids."

  • Liquid Waste : If the compound is dissolved in a solvent, collect the solution in a designated "Halogenated Organic Liquid Waste" container.[1][2] Do not mix with non-halogenated waste streams.[4]

  • Labeling : All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."[4][5]

3.2. Disposal Procedure

  • Container Management : Keep waste containers closed when not in use.[4]

  • Institutional Guidelines : Follow all institutional and local regulations for the disposal of hazardous chemical waste.

  • Professional Disposal : Arrange for pick-up and disposal by a certified hazardous waste management company.

Workflow and Safety Relationships

The following diagram illustrates the key relationships and workflow for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal Obtain SDS Obtain SDS Assess Hazards Assess Hazards Obtain SDS->Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weighing Weighing Prepare Work Area->Weighing Transfer Transfer Weighing->Transfer Reaction Setup Reaction Setup Transfer->Reaction Setup Store in Cool, Dry, Ventilated Area Store in Cool, Dry, Ventilated Area Reaction Setup->Store in Cool, Dry, Ventilated Area Segregate Halogenated Waste Segregate Halogenated Waste Reaction Setup->Segregate Halogenated Waste Segregate Incompatibles Segregate Incompatibles Store in Cool, Dry, Ventilated Area->Segregate Incompatibles Label Waste Container Label Waste Container Segregate Halogenated Waste->Label Waste Container Follow Institutional Protocol Follow Institutional Protocol Label Waste Container->Follow Institutional Protocol

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.